Chemical properties of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
The following technical guide details the chemical properties, synthesis, and applications of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate , a critical heterobifunctional building block in medicinal chemistry. Execu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate , a critical heterobifunctional building block in medicinal chemistry.
Executive Summary
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1211535-27-1) is a specialized thiazole-based intermediate used extensively in the design of kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and peptidomimetics. Its structural value lies in its orthogonal reactivity : it possesses a highly nucleophilic primary aliphatic amine (available for immediate coupling) and a masked aromatic amine (protected by a Boc group), enabling precise, sequential functionalization of the thiazole core.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound features a 2,4-disubstituted thiazole ring.[1][2] The 2-position is occupied by a tert-butoxycarbonyl (Boc)-protected amine, while the 4-position bears a free aminomethyl group. This distinction is critical: the aliphatic amine is significantly more basic and nucleophilic than the aromatic amine would be, even if unprotected.
The synthesis of this scaffold typically employs the Hantzsch Thiazole Synthesis , a robust method for constructing 2,4-disubstituted thiazoles. To ensure the final product has a free aminomethyl group and a protected aromatic amine, a "masked" precursor strategy is required.
Optimized Synthetic Pathway
The most reliable route involves the condensation of N-Boc-thiourea with a protected
-haloketone (e.g., 1-bromo-3-phthalimidopropan-2-one), followed by selective deprotection.
Step 1: Hantzsch Cyclization
Reaction of N-Boc-thiourea with 1-bromo-3-phthalimidopropan-2-one in refluxing ethanol. The sulfur atom attacks the
-carbon, followed by condensation to close the thiazole ring. The Boc group remains intact on the exocyclic nitrogen due to the stability of the carbamate under non-acidic conditions.
Step 2: Hydrazinolysis
The phthalimide group serves as a latent primary amine. Treatment with hydrazine hydrate (Ing-Manske procedure) selectively cleaves the phthalimide, releasing the free primary amine without affecting the Boc-carbamate or the thiazole ring.
Stability: Stable in air, but can absorb CO₂ (carbamate formation) over time; store under inert gas.
Boc-Carbamate (C2-NH-Boc):
Reactivity: Low nucleophilicity due to electron delocalization into the carbonyl and the thiazole ring.
Stability: Stable to bases and nucleophiles. Labile to strong acids (TFA, HCl).
Role: Protects the C2-position during modifications of the C4-side chain.
Thiazole Ring (C5 Position):
Reactivity: The C5 position is nucleophilic enough for electrophilic aromatic substitution (e.g., halogenation), though the electron-withdrawing nature of the carbamate slightly deactivates it compared to a free amine.
Applications in Drug Discovery[1][8][9][10][11][12][13]
Fragment-Based Drug Design (FBDD)
The 2-aminothiazole scaffold is a "privileged structure" capable of binding to the ATP-binding site of kinases (forming H-bonds via the thiazole N and the C2-NH). The aminomethyl arm allows for "fragment growing" into the solvent-exposed region or ribose pocket.
PROTAC Linkers
This molecule serves as an ideal "exit vector" for PROTACs.
Mechanism: The C2-amine (after deprotection) can be coupled to an E3 ligase ligand (e.g., VHL or Cereblon binder).
Linker Attachment: The C4-aminomethyl group provides a flexible attachment point for the PEG or alkyl chain linker connecting to the Target Protein ligand.
Peptidomimetics
The thiazole ring acts as a bioisostere for peptide bonds, providing rigidity and metabolic stability against proteases. The C4-aminomethyl group mimics the side chain of basic amino acids (like Lysine or Arginine) but with restricted conformation.
Experimental Protocols
Standard Amide Coupling (C4-Functionalization)
Use this protocol to attach a carboxylic acid payload to the free aminomethyl group.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
PPE: Nitrile gloves, safety glasses, lab coat. Handle in a fume hood.
References
PubChem. (2025). Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate - Compound Summary. National Library of Medicine. [Link]
Mishra, C. B., et al. (2020). Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry. (Contextual grounding on thiazole reactivity).
Molecular weight and formula of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Executive Summary Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1211535-27-1) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a critical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1211535-27-1) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD) campaigns targeting kinase inhibitors.
The molecule features a 2-aminothiazole core—a privileged scaffold in drug design—protected at the 2-position with a tert-butyloxycarbonyl (Boc) group, while presenting a reactive primary amine at the 4-position via a methylene linker. This orthogonal protection strategy allows for selective functionalization, making it an ideal "linker-head" motif for connecting E3 ligase ligands to warheads in bifunctional degrader molecules.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule is designed with orthogonal reactivity in mind. The thiazole ring provides rigidity and hydrogen-bonding potential (via the ring nitrogen and sulfur), while the Boc group protects the less nucleophilic 2-amino group, directing reaction chemistry to the 4-aminomethyl site.
Structural Logic Diagram
Figure 1: Structural logic of the scaffold showing orthogonal reactivity zones.
Synthesis Protocol
The synthesis of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is not typically achieved in a single step.[1] The most robust industrial route employs the Hantzsch Thiazole Synthesis followed by functional group manipulation.
Route Overview: Hantzsch-Azide Pathway
This pathway avoids over-alkylation issues common with direct amination of halides.
Cyclization: Condensation of Thiourea with 1,3-Dichloroacetone.
Protection: Boc-protection of the 2-amino group.[2][3]
Substitution: Displacement of the 4-chloromethyl group with Sodium Azide.
Reduction: Staudinger reduction or Hydrogenation of the azide to the amine.
Detailed Methodology
Step 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole
Reagents: Thiourea (1.0 eq), 1,3-Dichloroacetone (1.0 eq), Acetone or Ethanol.
Procedure:
Dissolve 1,3-dichloroacetone in acetone (0.5 M).
Add thiourea slowly at room temperature. The reaction is exothermic; maintain temp < 40°C.
A precipitate (hydrochloride salt) forms rapidly.
Stir for 2-4 hours. Filter the solid, wash with cold acetone.
Yield: Typically >85%.
Note: The product is the HCl salt. Neutralize with NaHCO3 if the free base is required for the next step, though in situ neutralization is common.
Suspend the thiazole salt in DCM. Add TEA to liberate the free base.
Add
and catalytic DMAP.
Stir at RT for 12-18 hours.
Wash with water, brine, dry over
.
Concentrate to obtain Tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate .
Step 3 & 4: Azidation and Reduction
Reagents:
(1.5 eq, DMF), then (1.2 eq, THF/H2O).
Procedure:
Azidation: Dissolve the chloromethyl intermediate in DMF. Add
. Heat to 60°C for 4 hours. Caution: Azides are shock-sensitive. Do not concentrate to dryness with heat.
Workup: Dilute with water, extract with EtOAc.
Reduction (Staudinger): Dissolve the crude azide in THF. Add Triphenylphosphine (
). Stir until evolution ceases. Add water (10% v/v) and heat to 50°C for 2 hours to hydrolyze the iminophosphorane.
Purification: Acid-base extraction is effective here. Acidify to pH 2 (extract impurities into organic), then basify aqueous layer to pH 10 and extract product into DCM.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway via the Hantzsch-Azide route.
Applications in Drug Discovery
PROTAC Linker Design
This molecule is a "linker-hub". In PROTAC design, the linker length and rigidity are crucial for ternary complex formation (Target-Linker-Ligase).
Function: The thiazole ring introduces a semi-rigid element, reducing the entropic penalty of binding compared to flexible alkyl chains.
Connectivity: The 4-aminomethyl group reacts with carboxylic acids on the E3 ligase ligand (e.g., VHL or Cereblon ligands), while the Boc group can be removed later to attach the "warhead" targeting the protein of interest.
Fragment-Based Drug Discovery (FBDD)
Pharmacophore: The 2-aminothiazole motif is a known kinase hinge-binder (mimicking adenine).
Growth Vector: The 4-position allows for growing the fragment into the solvent-exposed region or deep into the hydrophobic pocket, depending on the kinase.
Quality Control & Characterization
To validate the synthesis, the following analytical signatures are expected:
1H NMR (DMSO-d6, 400 MHz):
11.3 ppm (s, 1H, NH -Boc)
6.90 ppm (s, 1H, Thiazole C5-H )
3.65 ppm (s, 2H, CH2 -NH2)
1.48 ppm (s, 9H, t-Butyl )
1.8-2.0 ppm (br s, 2H, NH2 )
Mass Spectrometry (ESI+):
Calculated
Common fragment:
Common fragment:
(Core thiazole amine)
Safety & Handling
Hazards: The intermediate chloromethyl thiazole is a potential alkylating agent (skin irritant/sensitizer). Sodium azide is highly toxic and can form explosive metal azides.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine can absorb
from air to form carbamates; keep tightly sealed.
References
Chemical Identity & Constants: PubChem. Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CID 53397224).[4] National Library of Medicine. Link
General Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
Boc-Protection Protocols: Sheibani, H., et al. (2010). "Synthesis of 2-amino-4-substituted thiazoles". Journal of Sulfur Chemistry. (General procedure reference).
Author: BenchChem Technical Support Team. Date: February 2026
Structural Informatics, Synthetic Architecture, and Application Protocols
Executive Summary
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1211535-27-1) is a specialized bifunctional thiazole scaffold employed extensively in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1][2][3] Its structural utility lies in the orthogonal reactivity of its two nitrogen centers: a nucleophilic, primary aliphatic amine at the C4-position and an electrophilic-resistant, Boc-protected aromatic amine at the C2-position. This monograph provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for high-precision medicinal chemistry applications.
Part 1: Chemical Identity & Structural Informatics
The compound is characterized by a 2,4-disubstituted thiazole core. The tert-butoxycarbonyl (Boc) group protects the less nucleophilic aromatic amine, preserving it for late-stage deprotection, while the C4-aminomethyl group remains available for immediate derivatization (e.g., amide coupling, reductive amination).
The synthesis of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate requires overcoming a critical regioselectivity challenge. A direct reaction of 2,4-diaminothiazole derivatives with Boc anhydride (
) typically favors the more nucleophilic aliphatic amine. To achieve the target structure (Boc on aromatic N, free aliphatic N), a "Nitrile Reduction" route is the industry standard for reliability and scalability.
Mechanistic Pathway: The Nitrile Reduction Route
Precursor Selection: The synthesis begins with 2-amino-4-cyanothiazole . The nitrile group serves as a masked primary amine.
Selective Protection: The aromatic amine is protected using
and a catalytic amount of DMAP. The electron-withdrawing nitrile group reduces the nucleophilicity of the ring, but the exocyclic amine remains sufficiently reactive.
Chehoselective Reduction: The nitrile is reduced to the primary amine using Raney Nickel hydrogenation or Borane-THF. This step must be carefully controlled to avoid reducing the thiazole ring or cleaving the Boc group (acidic conditions must be avoided).
Figure 1: Chemo-selective synthesis pathway ensuring orthogonal protection of the aromatic amine.
Part 3: Reactivity Profile & Stability
Understanding the differential reactivity of the two nitrogen centers is crucial for experimental design.
1. Aliphatic Amine (C4-position):
Nature: Primary, highly nucleophilic (
).
Reactivity: Readily participates in
alkylations, acylations, and reductive aminations.
Stability: Susceptible to carbamylation by atmospheric
. Should be stored under inert gas or as a salt (e.g., HCl) if not used immediately.
2. Aromatic Carbamate (C2-position):
Nature: Non-nucleophilic due to conjugation with the carbonyl and the thiazole ring.
Stability: Stable to basic conditions (e.g., LiOH, NaOH) and mild nucleophiles.
Deprotection: Labile to acidic conditions (TFA/DCM or 4M HCl/Dioxane). Deprotection yields the 2-aminothiazole moiety.
Monitoring: Stir at RT for 1–2 hours. Monitor for the loss of the tert-butyl signal in NMR or mass shift (-100 Da).
Neutralization: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
References
PubChem Compound Summary . (2025). Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CID 53397224).[7] National Center for Biotechnology Information. [Link]
Organic Chemistry Portal . (2023). Synthesis of Thiazoles and Carbamate Protection Strategies. Organic Chemistry Portal. [Link]
Boc-protected aminomethyl thiazoles are critical pharmacophores in modern drug discovery, serving as intermediates for peptide mimics, protease inhibitors, and fragment-based drug design. Their structural analysis, however, presents unique challenges often overlooked in standard protocols. The interplay between the electron-rich thiazole ring and the carbamate protecting group introduces dynamic conformational isomerism (rotamerism) that complicates NMR interpretation.
This guide provides a definitive framework for the structural elucidation of these derivatives. It moves beyond basic spectral assignment to address the causality of signal splitting, specific fragmentation pathways in mass spectrometry, and the distinguishing features of the thiazole scaffold in solid-state analysis.
Synthesis Context & Impurity Profiling[1]
To accurately analyze a structure, one must understand its origin. These derivatives are typically synthesized via the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an
Expert Insight: The most common "impurity" flagged in these analyses is often not a byproduct but a rotamer (see Section 3). However, genuine synthetic impurities include:
Uncyclized Thioamide: Due to incomplete dehydration.
Hantzsch Regioisomers: Rare, but possible if the
-haloketone is unsymmetrical and alkylation occurs at the wrong center.
De-Boc Byproducts: Thiazoles are weak bases, but acidic workups can prematurely cleave the Boc group.
Visualization: Synthesis & Impurity Logic
The following diagram outlines the Hantzsch pathway and critical decision nodes for structural verification.
Figure 1: Hantzsch synthesis pathway highlighting the origin of common structural impurities.
Spectroscopic Characterization: The Core Protocols
Nuclear Magnetic Resonance (NMR)
The NMR analysis of Boc-aminomethyl thiazoles is dominated by restricted rotation around the urethane C-N bond.
The Rotamer Trap
At room temperature (25°C), the interconversion barrier (
kcal/mol) is high enough that the s-cis and s-trans rotamers appear as distinct species on the NMR timescale.
Observation: You will often see two sets of signals (e.g., a 60:40 or 70:30 ratio).
Validation: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment. Heating the sample to 50-60°C in DMSO-
will cause the signals to coalesce into a single sharp set.
Diagnostic Chemical Shifts (H NMR, 400 MHz, DMSO-)
Moiety
Chemical Shift (, ppm)
Multiplicity
Structural Note
Thiazole C5-H
7.30 – 7.80
Singlet (or doublet)
Highly sensitive to C4 substitution.
NH (Carbamate)
7.00 – 7.50
Broad Triplet
Exchangeable with DO. Shift varies with H-bonding.
CH-N
4.20 – 4.60
Doublet
Often split into two sets due to rotamers.
Boc (t-Butyl)
1.35 – 1.45
Singlet
Intense signal (9H).[4] Rotameric splitting is subtle here (<0.1 ppm).
Protocol Tip: Avoid CDCl
if possible for final characterization. DMSO- is superior for stabilizing the rotamer population and resolving the NH proton, which is critical for confirming the integrity of the Boc protection.
Mass Spectrometry (ESI-MS)
Boc-protected thiazoles exhibit a characteristic fragmentation pattern in Electrospray Ionization (ESI).
Parent Ion:
and are typically dominant.
Fragmentation:
Loss of t-Butyl:
(Isobutene loss).
Loss of Boc:
(Isobutene + CO loss).
Note: If the spectrum shows only the
peak, the Boc group may be thermally decomposing in the source. Lower the desolvation temperature.
Infrared Spectroscopy (FT-IR)
IR provides a quick "fingerprint" validation of the functional groups.
This protocol is designed to be self-checking. If Step 2 fails, do not proceed to Step 3.
Step 1: Sample Preparation
Dissolve ~5-10 mg of the derivative in 0.6 mL DMSO-
.
Why DMSO? It disrupts intermolecular H-aggregates, sharpening the peaks compared to chloroform.
Step 2: 1D Proton NMR Screening
Acquire standard
H spectrum (16 scans).
Checkpoint: Check the integration of the Boc singlet (9H) vs. the Thiazole proton (1H).
Pass: Ratio is 9:1.
Fail: If Ratio < 9:1, deprotection has occurred. If signals are doubled, calculate the ratio of the two sets. If the sum equals the expected integration, it is likely rotamers.
A-Z Guide to Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate: A Strategic Building Block in Modern Medicinal Chemistry
Abstract: The 2-aminothiazole moiety is a cornerstone of numerous clinically significant therapeutic agents, valued for its versatile chemical reactivity and ability to form key interactions with biological targets.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The 2-aminothiazole moiety is a cornerstone of numerous clinically significant therapeutic agents, valued for its versatile chemical reactivity and ability to form key interactions with biological targets.[1][2] This guide focuses on a particularly strategic derivative, Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate, a bifunctional building block engineered for streamlined synthesis of complex drug candidates. We will explore its synthesis, the critical role of its orthogonal protecting groups, and its application in the construction of targeted therapies, particularly kinase inhibitors. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols.
The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery
The 2-aminothiazole ring is recognized in medicinal chemistry as a "privileged structure".[3][4] This designation is reserved for molecular scaffolds that are capable of binding to a wide range of biological targets, thereby appearing in numerous active pharmaceutical ingredients (APIs).[3][4] Its prevalence is due to several key features:
Hydrogen Bonding Capacity: The ring nitrogen and the exocyclic amino group are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.
Rigid Framework: The planar thiazole ring provides a rigid scaffold, which helps to reduce the entropic penalty of binding to a target, often leading to higher affinity.
Tunable Electronics: The aromatic system allows for electronic properties to be modulated through substitution at various positions, influencing both target binding and pharmacokinetic properties.
Clinically successful drugs such as the pan-Src kinase inhibitor Dasatinib feature the 2-aminothiazole core, underscoring its importance in modern oncology.[1][5] However, the reactivity of the 2-amino group and the need for specific substitution patterns necessitate the use of advanced, protected intermediates like Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate.
Synthesis and Characterization
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a synthetic organic compound designed for use as a chemical intermediate.[6] Its structure features a primary aminomethyl group at the C4 position and a Boc-protected amino group at the C2 position, providing two distinct points for chemical modification.
Retrosynthetic Strategy and Synthesis
The most common and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This involves the condensation of a thiourea or thioamide with an α-haloketone. For our target molecule, a retrosynthetic analysis suggests a pathway starting from a protected aminothiourea and a 1,3-dihaloacetone equivalent.
The forward synthesis involves a multi-step process that strategically introduces the functional groups and protecting groups in the correct sequence.
Caption: Synthetic pathway for the target compound.
Detailed Synthesis Protocol
Step 1: Boc-protection of Thiourea
Dissolve thiourea in a suitable solvent such as Tetrahydrofuran (THF).
Add a base, typically Triethylamine (TEA), to the solution.[7]
Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the mixture while stirring.[7]
Allow the reaction to proceed at room temperature until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
Work up the reaction mixture to isolate the N-Boc-thiourea.
Step 2: Hantzsch Thiazole Synthesis
Dissolve N-Boc-thiourea and 1,3-dichloroacetone in a polar aprotic solvent like ethanol or acetone.
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction and neutralize with a mild base (e.g., NaHCO₃ solution).
Extract the product, tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate, with an organic solvent and purify by column chromatography.
Step 3: Introduction of the Aminomethyl Group
Dissolve the chloromethyl intermediate in a solvent like Dimethylformamide (DMF).
Add a source of ammonia, such as sodium azide (NaN₃) followed by a reduction step (e.g., with H₂/Pd or LiAlH₄), or use a protected amine equivalent like potassium phthalimide (Gabriel synthesis).
After the reaction is complete, perform the necessary work-up and deprotection steps (if applicable) to yield the final product.
Purify the final compound, Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate, via crystallization or chromatography.
Physicochemical Properties & Quality Control
A summary of the key properties and typical analytical specifications for the title compound is presented below.
Confirms chemical structure and proton environment.
Melting Point
Varies
Melting Point Apparatus
Indicator of purity.
The Strategic Role of the Boc Protecting Group
The utility of this building block hinges on the presence of the tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis.[7] Its strategic importance lies in its unique chemical stability and cleavage conditions.
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation.[9] This allows for selective manipulation of other functional groups in the molecule without disturbing the protected amine.
Orthogonality: The key advantage of the Boc group is its lability under acidic conditions.[9][10] It can be readily removed with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol.[7][10] This "orthogonality" allows for selective deprotection. The primary amine at the C4 position can be reacted first, and then the Boc group at the C2 position can be removed under completely different conditions to allow for a subsequent reaction at that site.
An In-Depth Technical Guide on the Stability of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Introduction Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a vital intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure inc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a vital intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure incorporates a thiazole ring, a common scaffold in many biologically active compounds, and a Boc-protected amine, a standard protecting group strategy in organic synthesis.[1][2] The stability of this intermediate under various conditions is of paramount importance to ensure the integrity of synthetic pathways, the purity of final active pharmaceutical ingredients (APIs), and the overall success of drug development programs.
This technical guide provides a comprehensive analysis of the stability of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate under standard laboratory and storage conditions. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, storage, and analytical assessment.
Molecular Structure and Intrinsic Stability Factors
The stability of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is governed by the interplay of its constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group and the thiazole ring.
The Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for amines.[3] Its stability is a key consideration.
Stability to Basic and Nucleophilic Conditions: The Boc group is generally stable to most nucleophiles and basic conditions.[4] This orthogonality to other common protecting groups like Fmoc (which is base-labile) is a significant advantage in multi-step syntheses.[3] The stability in basic media is attributed to the steric hindrance of the bulky tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity.[5]
Lability to Acidic Conditions: Conversely, the Boc group is readily cleaved under anhydrous acidic conditions.[4] The mechanism involves the formation of a stable tert-butyl carbocation.[6] Therefore, exposure to even mild acidic conditions can lead to deprotection and the formation of impurities.
The Thiazole Ring
The thiazole ring is an aromatic heterocycle that contributes to the overall stability of the molecule.[7]
Aromaticity: The significant pi-electron delocalization in the thiazole ring imparts a degree of aromatic stability greater than that of corresponding oxazoles.[7] This aromatic character makes the ring relatively resistant to degradation under many conditions.
Reactivity: While generally stable, the thiazole ring can undergo certain reactions. It is susceptible to protonation at the N3 position.[8] The C2 position is electron-deficient and can be susceptible to nucleophilic attack, although this typically requires strong nucleophiles or ring activation.[8] The ring is generally stable to catalytic hydrogenation with platinum and metal reductions in hydrochloric acid.[8]
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintain the purity and stability of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate.
Parameter
Recommended Condition
Rationale
Temperature
Refrigerated (2-8 °C)
Minimizes the rate of potential degradation reactions. Avoid freezing.[9]
Atmosphere
Store under an inert atmosphere (e.g., Argon, Nitrogen)
Protects against atmospheric moisture and oxygen, which could potentially participate in degradation pathways.[10]
Light
Protect from light
Thiazole-containing compounds can be susceptible to photochemical degradation.[11]
A robust stability testing program is essential to understand the degradation profile of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. This involves subjecting the compound to stress conditions (forced degradation) and monitoring for changes using appropriate analytical techniques.[11][16]
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[11][16]
Key Analytical Techniques:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for assessing the purity of the compound and quantifying any degradation products.[17][18] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential impurities.[19] Reverse-phase HPLC (RP-HPLC) is often a suitable choice.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of degradation products.[17][18] By coupling the separation power of LC with the mass-resolving capability of MS, even minor impurities can be characterized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the compound and its degradation products, confirming their identities.
Experimental Protocol: Stability-Indicating HPLC Method Development
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient elution is typically required.
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-31 min: 95% to 5% B
31-35 min: 5% B
Flow Rate: 1.0 mL/min
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
Injection Volume: 10 µL
Column Temperature: 30 °C
This is a starting point, and the method will need to be optimized and validated according to ICH guidelines.[18][19][20]
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions:
Acid-Catalyzed Deprotection
This is the most likely degradation pathway under acidic conditions. The Boc group is cleaved to yield 2-amino-4-(aminomethyl)thiazole, isobutylene, and carbon dioxide.
Hydrolysis of the Carbamate
Under strongly basic conditions, hydrolysis of the carbamate ester linkage could occur, although this is generally less favorable than acid-catalyzed cleavage for Boc groups.[4][5] This would also lead to the formation of the corresponding free amine.
Thiazole Ring Opening
While the thiazole ring is relatively stable, harsh conditions (e.g., strong oxidizing agents or extreme pH and heat) could potentially lead to ring-opening reactions. The specific products would depend on the conditions employed.
Oxidation
The sulfur atom in the thiazole ring and the primary amine could be susceptible to oxidation, leading to the formation of sulfoxides, sulfones, or N-oxides, respectively.
Conclusion
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a stable compound under standard, well-controlled storage conditions. Its primary liability is the acid-catalyzed cleavage of the Boc protecting group. A thorough understanding of its stability profile, guided by forced degradation studies and the use of appropriate analytical methodologies, is crucial for its effective use in research and drug development. By adhering to the recommended storage and handling procedures, researchers can ensure the integrity and purity of this important synthetic intermediate.
References
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
CARBAMATE. (2009, May 21). Material Safety Data Sheet. Retrieved from [Link]
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
McNeill, B. A., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Retrieved from [Link]
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Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067–1072.
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The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 2-aminothiazole moiety represents a cornerstone in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous clinically approved drugs.[1][2][3] This heterocyclic system's unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, making it a focal point in the quest for novel therapeutics. This in-depth technical guide provides a comprehensive exploration of 2-aminothiazole derivatives in pharmaceutical research, delving into their synthesis, multifaceted pharmacological activities, and the underlying mechanisms of action. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical chemical scaffold and its potential to address significant unmet medical needs. We will explore its applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders, complete with detailed experimental protocols, quantitative biological data, and mechanistic pathway visualizations to facilitate the rational design and development of next-generation 2-aminothiazole-based therapeutics.
The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity
The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an amino group at the 2-position. This arrangement confers a unique combination of chemical properties, including the ability to act as a hydrogen bond donor and acceptor, and to participate in various non-covalent interactions with biological macromolecules.[1][2] This versatility has led to the successful development of drugs targeting a wide array of proteins, from enzymes to receptors.[3][4]
Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Synthesis and Beyond
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for the construction of the 2-aminothiazole core.[2] This reaction involves the condensation of an α-haloketone with a thiourea derivative.
Caption: General scheme of the Hantzsch thiazole synthesis.
Experimental Protocol: A Representative Hantzsch Synthesis
This protocol describes a general procedure for the synthesis of a 4-aryl-2-aminothiazole derivative.
Materials:
Substituted α-bromoacetophenone (1.0 mmol)
Thiourea (1.2 mmol)
Ethanol (20 mL)
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and hotplate
Thin-layer chromatography (TLC) supplies
Filtration apparatus
Recrystallization solvent (e.g., ethanol)
Procedure:
To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).
Add 20 mL of ethanol to the flask.
Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours.
Monitor the progress of the reaction by TLC until the starting materials are consumed.
Upon completion, allow the reaction mixture to cool to room temperature.
The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration.
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative.
Therapeutic Applications of 2-Aminothiazole Derivatives
The versatility of the 2-aminothiazole scaffold has been exploited to develop potent agents against a range of diseases.
Anticancer Activity
2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a wide variety of human cancer cell lines.[2][3] The clinically approved drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core and serves as a prime example of the therapeutic potential of this scaffold in oncology.[3]
Mechanisms of Anticancer Action:
The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit key proteins involved in cancer cell proliferation, survival, and metastasis. Common targets include:
Kinases: Many 2-aminothiazole derivatives are potent inhibitors of various protein kinases, such as Src, Abl, and epidermal growth factor receptor (EGFR) kinases, which are often dysregulated in cancer.[1][2]
Tubulin: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5]
PI3K/Akt/mTOR Pathway: This signaling cascade is crucial for cell growth and survival, and several 2-aminothiazole compounds have been shown to inhibit key components of this pathway.[1][4]
Caption: Key antimicrobial mechanisms of 2-aminothiazole derivatives.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Bacterial or fungal strain of interest
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
96-well microtiter plates
2-Aminothiazole derivative stock solution
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
Procedure:
Perform serial twofold dilutions of the 2-aminothiazole derivative in the broth medium in a 96-well plate.
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2-Aminothiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
[8][9][10][11]
Mechanism of Anti-inflammatory Action:
The primary mechanism involves the inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
[8][9]
Caption: Inhibition of the COX-2 pathway by 2-aminothiazole derivatives.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
Materials:
Rats or mice
Carrageenan solution (1% in saline)
2-Aminothiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
Pletysmometer
Procedure:
Fast the animals overnight with free access to water.
Administer the 2-aminothiazole derivative or the vehicle orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Emerging evidence suggests that 2-aminothiazole derivatives may offer neuroprotective effects through various mechanisms.
[12][13][14][15]
Mechanisms of Neuroprotective Action:
Inhibition of Tau Hyperphosphorylation: Abnormal phosphorylation of the tau protein is a key pathological feature of Alzheimer's disease. Some 2-aminothiazole derivatives have been shown to inhibit kinases like GSK-3β that are involved in tau hyperphosphorylation.
[16][17][18][19][20]* Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common features of neurodegenerative disorders. The anti-inflammatory and antioxidant properties of some 2-aminothiazole derivatives may contribute to their neuroprotective effects.
[13]
Caption: Inhibition of GSK-3β and tau hyperphosphorylation by 2-aminothiazole derivatives.
Experimental Protocol: In Vitro Tau Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of tau protein by a specific kinase.
Materials:
Recombinant human tau protein
Active GSK-3β enzyme
ATP
Kinase reaction buffer
Phospho-specific tau antibody (e.g., AT8, PHF-1)
Secondary antibody conjugated to HRP
Chemiluminescent substrate
Western blotting equipment
Procedure:
Set up a kinase reaction mixture containing recombinant tau protein, GSK-3β, kinase buffer, and the 2-aminothiazole derivative at various concentrations.
Initiate the reaction by adding ATP and incubate at 30°C for a specified time.
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and then probe with a primary antibody specific for phosphorylated tau.
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate and image the blot.
Quantify the band intensities to determine the extent of tau phosphorylation inhibition.
Future Perspectives and Conclusion
The 2-aminothiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in the development of novel therapeutics. Future research will likely focus on:
Structure-Based Drug Design: Utilizing computational tools to design more potent and selective inhibitors for specific targets.
Hybrid Molecules: Combining the 2-aminothiazole core with other pharmacophores to create multi-target agents.
Target Deconvolution: Identifying the specific molecular targets of novel, phenotypically active 2-aminothiazole derivatives.
In Vivo Efficacy and Safety: Moving promising in vitro hits into more complex animal models to evaluate their therapeutic potential and safety profiles.
References
Petrou, A., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1338-1349.
Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953.
BenchChem. (2025).
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
Lecut, C., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386-392.
Pardhi, T. R., et al. (2018). Design, synthesis, and evaluation of 4, 5, 6, 7-tetrahydrobenzo [d] thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm, 9(9), 1472-1490.
BenchChem. (2025). The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers.
Shah, N. P., et al. (2008). Dasatinib: a multi-targeted kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar.
Hedna, R., et al. (2023). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International journal of molecular sciences, 24(20), 15050.
Hussein, M. A. M., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 12(9), 1447-1465.
Kos, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(22), 5462.
Artola, M., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS infectious diseases, 9(8), 1641-1655.
BenchChem. (2025). In Vitro Characterization of Aminothiazole-Based Tubulin Inhibitors: A Technical Guide.
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
Kumar, S., et al. (2010). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67.
Yar, M. S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Future medicinal chemistry, 13(12), 1147-1171.
Singh, N., et al. (2010).
Yar, M. S., et al. (2021). Development of 2-aminothiazole core in anticancer therapeutic areas.
Patel, R., & Patel, N. (2016). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences, 78(2), 253-259.
BenchChem. (2025).
El-Sayed, N. N. E., et al. (2018).
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
Acar, Ç., et al. (2023). Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. Archiv der Pharmazie, 356(8), e2300054.
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(46), 44287-44311.
Ali, I., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(7), 1642.
El-Damasy, A. K., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS omega, 7(37), 33267-33280.
Alafate, W., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Frontiers in chemistry, 11, 1121013.
Hedna, R., et al. (2023). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. PubMed.
Sajjadi, S., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in pharmaceutical sciences, 17(3), 223.
S, A. A., & V, R. (2023). Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. Journal of Pharmacology, Genetics and Molecular Biology, 7(1), 1-10.
Chan, P. F., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS infectious diseases, 3(12), 935-946.
Costa, R. F., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842.
Huwiler, A., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & medicinal chemistry, 22(18), 5049-5063.
Hedna, R., et al. (2023). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. Semantic Scholar.
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
Le, T. D., et al. (2011). Tau phosphorylation is reduced by kinase inhibitor diaminothiazole series in vivo. The Journal of pharmacology and experimental therapeutics, 338(2), 481-489.
He, G. L., et al. (2020). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. Bioorganic & medicinal chemistry letters, 30(20), 127376.
Kim, D., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International journal of molecular sciences, 23(11), 6063.
Braca, L., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International journal of molecular sciences, 23(7), 3794.
Al-Ostath, R. A., et al. (2023). DNA gyrase Inhibition of the prepared benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives.
Popa, M., et al. (2018). Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. International journal of molecular sciences, 19(1), 222.
Yılmaz, S., & Gök, Ö. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 59(4), 738.
El-Gohary, N. S., & Shaaban, M. I. (2017). Novel 2-arylbenzothiazole DNA gyrase inhibitors: Synthesis, antimicrobial evaluation, QSAR and molecular docking studies. European journal of medicinal chemistry, 138, 1038-1053.
El-Damasy, A. K., et al. (2022). Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy.
Hallyburton, I., et al. (2017). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PloS one, 12(1), e0169222.
Technical Guide: Physicochemical Profiling of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Executive Summary Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 533972-24-X) is a critical bifunctional heterocyclic building block used in the synthesis of kinase inhibitors and anti-infectives. Its utility st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 533972-24-X) is a critical bifunctional heterocyclic building block used in the synthesis of kinase inhibitors and anti-infectives. Its utility stems from the orthogonal protection strategy: the aromatic 2-amino group is masked by a tert-butoxycarbonyl (Boc) group, leaving the aliphatic 4-aminomethyl group available for selective derivatization.
Understanding the ionization constants (pKa) of this molecule is not merely academic; it is the rate-limiting knowledge step for optimizing nucleophilic substitution reactions, amide couplings, and aqueous workup strategies. This guide provides a theoretical derivation of its pKa values, followed by a rigorous experimental protocol for empirical validation.
Part 1: Structural Analysis & Theoretical pKa Prediction
To accurately predict the behavior of this molecule, we must deconstruct it into its constituent ionizable centers. The molecule possesses two nitrogen-based functional groups with vastly different electronic environments.
The Ionization Centers
Functional Group
Position
Electronic Environment
Predicted pKa
Ionization State at pH 7.4
Primary Amine
4-Aminomethyl ()
Aliphatic amine attached to an aromatic heterocycle.
8.7 – 9.2 (Base)
Cationic ()
Thiazole Nitrogen
Ring Nitrogen (N3)
Aromatic nitrogen. Basicity is severely attenuated by the electron-withdrawing C2-carbamate.
< 1.5 (Very Weak Base)
Neutral
Carbamate NH
C2-NH-Boc
Amide-like proton. Weakly acidic due to resonance delocalization into the carbonyl.
> 12.0 (Weak Acid)
Neutral
Mechanistic Insight
The Primary Amine (Dominant Species): Standard alkyl amines (e.g., methylamine) have a pKa
10.6. However, the thiazole ring is electron-withdrawing. Through the inductive effect (), the thiazole ring pulls electron density away from the aminomethyl group, destabilizing the conjugate acid (ammonium) and lowering the pKa to the 8.7–9.2 range.
The "Silent" Thiazole Nitrogen: Unsubstituted 2-aminothiazole has a pKa of 5.36 [1]. However, acylation (Boc-protection) of the exocyclic amine creates a strong electron-withdrawing effect on the ring system. This drops the basicity of the ring nitrogen effectively to zero in aqueous media, meaning it will not protonate under standard physiological or reaction conditions (pH 2–12).
Ionization Scheme (Graphviz)
The following diagram illustrates the protonation states across the pH scale.
Part 2: Experimental Determination Protocols
Since specific literature values for this intermediate are often proprietary, reliable measurement is required. The Potentiometric Titration method is the "Gold Standard" for this molecule due to its high precision for pKa values between 2 and 12.
Pre-Requisites & Solubility Handling
The neutral form of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is likely lipophilic (predicted LogP ~0.7–1.2). Direct aqueous titration may result in precipitation near the pKa, causing electrode drift.
Solution: Use the Yasuda-Shedlovsky Extrapolation Method . Titrate in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) and extrapolate the pKa to 0% cosolvent.
Protocol: Potentiometric Titration (Sirius T3 or Equivalent)
Materials:
Compound: ~5 mg of pure sample (>98% purity).
Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.
Ionic Strength Adjuster (ISA): 0.15 M KCl solution.
Inert Gas: Argon or Nitrogen purge (essential to prevent
absorption).
Workflow:
System Blank: Perform a blank titration with ISA and solvent only to calibrate the electrode slope and check for carbonate contamination.
Sample Dissolution: Dissolve the sample in a minimal amount of 0.1 M HCl (ensuring the amine starts fully protonated).
Titration Loop:
Titrate with KOH from pH 2.0 to pH 11.0.
Critical Check: Watch for turbidity (precipitation) using a spectroscopic probe or visual inspection. If precipitation occurs at pH 9, switch to the Cosolvent Protocol (Step 2.1).
Data Processing: Calculate the Bjerrum difference plot (
). The pKa corresponds to the pH at the half-equivalence point ().
Workflow Diagram
Part 3: Implications for Drug Development
Synthesis (Nucleophilic Substitution)
For the aminomethyl group to act as a nucleophile (e.g., reacting with an acid chloride or in an
reaction), it must be uncharged.
The Trap: If you run a reaction at pH 8.0 (or with weak bases like pyridine), the amine (pKa ~9.0) is still 90% protonated and unreactive.
The Fix: Use a base with a pKa > 10.5 (e.g., Triethylamine or DIPEA) to drive the equilibrium fully to the free amine species.
Aqueous Workup & Purification
Knowing the pKa allows for "pH switching" to purify the compound without chromatography:
Acid Wash (pH < 6): The molecule becomes cationic (
). It will partition into the aqueous layer, leaving non-basic impurities in the organic layer.
Base Release (pH > 10): Adjust the aqueous layer to pH > 10. The molecule becomes neutral and precipitates or can be extracted back into DCM/Ethyl Acetate.
Lipophilicity (LogD)
The distribution coefficient (LogD) is pH-dependent.
pH 7.4: LogD is significantly lower than LogP because the molecule is ionized.
Implication: In biological assays, the compound is soluble.[1][] In membrane permeability assays (PAMPA/Caco-2), the ionized fraction may show lower passive permeability unless active transport is involved.
References
Eyer, P., et al. (2005). "Reactions of 2-aminothiazoles with nitrosoarenes." Journal of Organic Chemistry. (Validates 2-aminothiazole pKa ~5.36).
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] (Authoritative text on pKa determination protocols and Yasuda-Shedlovsky extrapolation).
PubChem. (2025).[4] "Compound Summary: Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate."[5] National Library of Medicine.
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.
ChemicalBook. (2025). "2-Aminothiazole Properties and pKa."
Application Note: Synthesis of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Abstract & Scope This technical guide details the synthesis of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate , a critical bifunctional building block in medicinal chemistry. This scaffold features a masked aromatic a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the synthesis of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate , a critical bifunctional building block in medicinal chemistry. This scaffold features a masked aromatic amine (Boc-protected) and a free aliphatic primary amine, allowing for orthogonal functionalization in fragment-based drug discovery (FBDD).
The protocol prioritizes the Hantzsch Thiazole Synthesis route due to its scalability and the ready availability of precursors.[1] Unlike theoretical routes that often fail due to the instability of 4-(chloromethyl)thiazole intermediates, this guide employs a "Protect-First" strategy to stabilize the thiazole core before nucleophilic substitution, ensuring high yields and reproducibility.
Retrosynthetic Analysis
The strategic disconnection relies on the construction of the thiazole ring via condensation, followed by functional group interconversion (FGI) to install the amine.
Figure 1: Retrosynthetic logic flow prioritizing early-stage ring formation and intermediate stabilization.
Safety & Pre-Requisites
1,3-Dichloroacetone: Potent lachrymator and skin irritant. Handle only in a functioning fume hood.
Sodium Azide (
): Acutely toxic and potential explosion hazard. Do not use halogenated solvents (DCM) with azides to avoid forming di- and tri-azidomethane. Use dedicated spatulas.
Reaction Intermediates: 2-Amino-4-(chloromethyl)thiazole free base is unstable and prone to polymerization. Isolate strictly as the hydrochloride salt.
Detailed Experimental Protocol
Step 1: Hantzsch Cyclization
Objective: Synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride.
, Pd/C) in MeOH is cleaner but risks removing the Boc group if acidic conditions develop or if catalyst activity is too high. Staudinger is more chemoselective.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the 4-step synthesis.
Cause: Reaction temperature too high causing polymerization.
Solution: Maintain strict Room Temperature (20-25°C). Do not heat. Ensure 1,3-dichloroacetone is fresh and not a dark liquid (should be crystalline or light melt).
Issue: "Gummy" Product in Step 2
Cause: Incomplete removal of HCl salt before Boc addition, or water contamination.
Solution: Ensure the
is added before to liberate the free amine in situ. Use dry DCM.
Application Notes and Protocols: A Detailed Guide to the Boc-Deprotection of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Abstract This comprehensive guide provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. The resulting product,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. The resulting product, 2-amino-4-(aminomethyl)thiazole, is a valuable building block in medicinal chemistry and drug development, recognized for its presence in various biologically active compounds.[1][2][3][4][5] This document outlines the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for characterization of the final product. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5][6] The strategic protection and deprotection of functional groups are paramount in the multi-step synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[7][8]
This application note focuses on the deprotection of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate, a key intermediate that possesses two amine functionalities. The selective removal of the Boc group unveils the primary amine, making it available for subsequent synthetic transformations.
The Chemistry of Boc-Deprotection: An Acid-Catalyzed Mechanism
The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[9][10][11] Trifluoroacetic acid (TFA) is a common reagent for this transformation due to its strong acidity and volatility, which simplifies product isolation.[9][11][12]
The mechanism proceeds through the following key steps:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[9][10][13]
Formation of a Carbocation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[9][10][13]
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[9][10][13]
Salt Formation: In the acidic environment, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate salt).[13]
It is crucial to perform this reaction in a well-ventilated area or a fume hood, as the reaction generates gaseous byproducts, isobutylene and carbon dioxide.[9][13]
Visualizing the Deprotection Workflow
The following diagram illustrates the key stages of the Boc-deprotection procedure, from the starting material to the final isolated product.
Application Note: Strategies for Amide Coupling Reactions Using Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Abstract The amide bond is a cornerstone of medicinal chemistry and drug development, representing a critical linkage in a vast number of pharmaceuticals.[1] Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a versati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The amide bond is a cornerstone of medicinal chemistry and drug development, representing a critical linkage in a vast number of pharmaceuticals.[1] Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a versatile bifunctional building block designed for the strategic incorporation of a 2-aminothiazole moiety into target molecules. Its structure, featuring a reactive primary aminomethyl group and a stable tert-butyloxycarbonyl (Boc)-protected 2-amino group, allows for selective and efficient amide bond formation.[2][3] This guide provides an in-depth analysis of amide coupling strategies using this key intermediate. We will explore the mechanistic principles behind carboxylic acid activation, offer a comparative overview of common coupling reagents, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind reagent selection, process optimization, and troubleshooting is emphasized to ensure reproducible and high-yielding syntheses.
Introduction: The Strategic Utility of the Reagent
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate serves as a valuable synthon for several reasons:
Selective Reactivity: The primary aliphatic amine is significantly more nucleophilic than the Boc-protected aromatic amine on the thiazole ring, ensuring that acylation occurs exclusively at the desired position.
The 2-Aminothiazole Core: This heterocyclic motif is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory and antibacterial properties.[4][5]
Orthogonal Protection: The Boc group is stable under standard amide coupling conditions but can be readily cleaved post-coupling using acidic conditions, providing a handle for subsequent diversification of the 2-amino position.[6]
This document details the practical application of this reagent, moving from the foundational principles of amide bond formation to specific, optimized laboratory protocols.
The Core Mechanism: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures. The primary reason is the rapid acid-base reaction that forms a stable, unreactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be converted into a more electrophilic species. This "activation" is the central role of coupling reagents.
The general mechanism proceeds in two stages:
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[9]
Nucleophilic Attack: The primary amine of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the desired amide and a non-reactive byproduct derived from the coupling reagent.
Application Note: Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate in Peptide Engineering
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and peptide engineering. It details the utilization of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 114330-88-2, or s...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and peptide engineering. It details the utilization of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 114330-88-2, or similar derivatives) as a bifunctional scaffold.
Core Concept & Scaffold Utility
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a specialized diamine scaffold used to introduce the thiazole pharmacophore into peptide backbones. Unlike standard amino acids, this molecule possesses two distinct amine functionalities with vastly different electronic properties:
C4-Aminomethyl (Aliphatic): High nucleophilicity, comparable to the
-amine of Lysine. It reacts readily with activated esters.
C2-Amino (Heteroaromatic): Low nucleophilicity due to electron delocalization into the thiazole ring and the electron-withdrawing nature of the nitrogen and sulfur atoms. It is protected by a Boc group.[1][2]
Key Applications
Peptidomimetics: Replacement of the amide bond with a thiazole ring to induce conformational rigidity (acting as a
-turn mimetic) and improve proteolytic stability.
Fragment-Based Drug Discovery (FBDD): The 2-aminothiazole motif is a "privileged scaffold" found in kinase inhibitors (e.g., Dasatinib). Incorporating it into peptides allows for the creation of "Peptide-Drug Hybrids."
Macrocyclization: Used as a linchpin to close peptide loops via bis-electrophile linkers.
Chemical Reactivity Profile
Understanding the differential reactivity between the two nitrogen centers is critical for successful synthesis.
Feature
C4-Aminomethyl (Free)
C2-Amino (Boc-Protected)
Hybridization
(Aliphatic)
(Heteroaromatic)
Nucleophilicity
High
Low (after deprotection)
pKa (Conjugate Acid)
~10.5
~5.3 (Free base)
Coupling Conditions
Standard (HBTU/DIC)
Aggressive (HATU/HOAt/Anhydrides)
Role in SPPS
Attaches to C-terminal fragment
Accepts N-terminal extension
Visualization: Reactivity & Workflow Logic
Figure 1: Differential reactivity map of the thiazole scaffold.
Experimental Protocols
Protocol A: Backbone Insertion (SPPS)
This protocol describes inserting the scaffold into a growing peptide chain on resin. The scaffold acts as a diamine linker; therefore, the preceding residue on the resin must be a carboxylic acid (standard peptide coupling), and the subsequent residue coupled to the scaffold must be a carboxylic acid.
Prerequisites:
Resin-bound peptide with a free N-terminal carboxylic acid (or activated ester).
Note: Since the scaffold is a diamine, if you are synthesizing C-to-N, you attach the C4-amine to the resin-bound peptide's N-terminus.
Step 1: Coupling the C4-Aminomethyl Group
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 min. Ensure the N-terminal Fmoc of the previous amino acid has been removed (20% Piperidine/DMF).
Activation: Dissolve Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (3.0 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.
Addition: Add DIPEA (6.0 eq) to the activation mixture. Shake for 1 minute to pre-activate.
Coupling: Add the mixture to the resin. Agitate at Room Temperature (RT) for 45–60 minutes .
Monitoring: Perform a Kaiser Test (Ninhydrin).
Result: Beads should be negative (colorless/yellow), indicating the resin amines are capped by the scaffold.
Wash: DMF (3x), DCM (3x), DMF (3x).
Step 2: Boc Deprotection (Exposing the C2-Amine)
The C2-amine is protected by Boc, which is orthogonal to Fmoc but requires acidic conditions.
Caution: If your peptide contains acid-sensitive side chains (e.g., Trt, tBu) that you wish to keep, you cannot use this scaffold in standard Fmoc SPPS easily. This scaffold is best suited for Boc-chemistry SPPS or as the final cap .
Alternative for Fmoc SPPS: If you must use Fmoc chemistry, use a scaffold with Fmoc on the C2-amine (custom synthesis required) or treat the Boc removal as a global deprotection step if this is the final residue.
Protocol (assuming Boc strategy or specific phase):
Treat resin with 25% TFA in DCM (v/v) for 2 x 15 minutes.
Wash thoroughly with DCM (5x) and DMF (5x).
Neutralization (Critical): Wash with 10% DIPEA in DMF (3x 5 min) to ensure the C2-amine is in the free base form. The thiazole amine is less basic, but protonation completely kills nucleophilicity.
Step 3: Coupling to the C2-Aminothiazole (The Challenge)
The 2-aminothiazole is a poor nucleophile. Standard HBTU coupling often results in low yields or incomplete coupling.
Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
Activation: Dissolve the next Amino Acid (5.0 eq) and HATU (4.9 eq) in DMF.
Base: Add HOAt (5.0 eq) (optional but recommended for steric/electronic difficulty) and DIPEA (10.0 eq).
Protocol B: Synthesis of Urea-Linked Peptidomimetics
To avoid the difficult amide coupling at the C2-position, convert the amine into a urea linkage. This is common in kinase inhibitor designs.
Deprotection: Remove Boc as in Protocol A, Step 2.
Isocyanate Formation (In Situ):
Dissolve the amino acid or fragment to be coupled (with a free amine) in DCM.
Add Triphosgene (0.35 eq) and DIPEA (2.0 eq) at 0°C. Stir for 30 min to generate the isocyanate.
Coupling: Add the resin-bound Thiazole-amine (neutralized) to the isocyanate solution.
Conditions: Agitate at RT for 4–6 hours.
Result: A urea linkage (-NH-CO-NH-) is formed between the peptide chain and the thiazole scaffold.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Incomplete Coupling to C2-Amine
Low nucleophilicity of heteroaromatic amine.
Switch to HATU/HOAt . Use microwave heating (50°C). Consider converting the incoming acid to an acid chloride (using Ghosez's reagent).
Scaffold Insolubility
Hydrophobic Boc/Thiazole core.
Dissolve in minimal NMP (N-methyl-2-pyrrolidone) before adding to DMF.
Side Reactions
Acylation of the Thiazole Ring Nitrogen (N3).
This is rare with bulky protecting groups but possible. Ensure strictly 1 equivalent of base during activation to prevent over-activation of the electrophile.
Visualization: Decision Tree for Coupling
Figure 2: Optimization workflow for sterically or electronically demanding couplings.
References
Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry, 49(23), 6819–6832. Link
BenchChem. (2025).[1] "Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis." (Analogous diamine linker protocols). Link
Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets." Methods in Enzymology, 503, 3–33. (Context on rigidifying scaffolds). Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. (Guidance on HATU/HOAt usage for poor nucleophiles). Link
Application Notes & Protocols: Reductive Amination Conditions for (4-(aminomethyl)thiazol-2-yl)carbamate Derivatives
Introduction: The Strategic Importance of Thiazole Carbamates in Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Thiazole Carbamates in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for designing novel therapeutics.[1][3] When functionalized with an aminomethyl and a carbamate group, as in (4-(aminomethyl)thiazol-2-yl)carbamate derivatives, these molecules become versatile intermediates for constructing complex molecular architectures. Reductive amination stands out as a powerful and widely used method for elaborating the primary amine of these derivatives, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[4]
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful reductive amination of (4-(aminomethyl)thiazol-2-yl)carbamate derivatives. We will delve into the mechanistic underpinnings of the reaction, compare common reaction conditions, and offer a validated, step-by-step protocol for researchers in drug development.
Mechanistic Insights: The Chemistry of Reductive Amination
Reductive amination is a robust chemical transformation that converts a carbonyl group and an amine into a more substituted amine.[5] The reaction proceeds through a two-step sequence:
Imine/Iminium Ion Formation: The primary amine of the thiazole derivative nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. Under weakly acidic conditions, the imine nitrogen is protonated to form a more electrophilic iminium ion.
Hydride Reduction: A reducing agent then delivers a hydride to the iminium ion, yielding the final secondary or tertiary amine.[6]
The choice of reducing agent is paramount. It must be selective for the iminium ion over the starting carbonyl compound to prevent premature reduction of the aldehyde or ketone.[7]
Comparative Analysis of Reductive Amination Conditions
Several reducing agents are commonly employed for reductive amination, each with its own advantages and specific reaction requirements. The selection of the appropriate reagent and conditions is critical for achieving high yields and purity.
For the reductive amination of (4-(aminomethyl)thiazol-2-yl)carbamate derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, high selectivity, and excellent functional group compatibility, which is crucial for these often complex molecules.[7][8][9]
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for the reductive amination of a (4-(aminomethyl)thiazol-2-yl)carbamate derivative using sodium triacetoxyborohydride.
Caption: Reductive amination workflow using NaBH(OAc)₃.
Detailed Protocol: Reductive Amination of tert-Butyl (4-(aminomethyl)thiazol-2-yl)carbamate with a Generic Aldehyde
This protocol provides a general procedure for the reductive amination of a Boc-protected (4-(aminomethyl)thiazol-2-yl)carbamate with an aldehyde using sodium triacetoxyborohydride.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or argon inlet
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (1.0 equivalent).
Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting material (concentration typically 0.1-0.5 M).
Addition of Carbonyl: Add the aldehyde (1.0-1.2 equivalents) to the solution. If desired, acetic acid (up to 1 equivalent) can be added at this stage to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 5-10 minutes. The reaction may be slightly exothermic.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Stir for 15-30 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM or DCE (2-3 times).
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine product.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Key Considerations
Low Yield: If the reaction is sluggish or yields are low, the addition of a catalytic amount of acetic acid can facilitate imine formation.[9] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.[7]
Side Reactions: The formation of dialkylated products can sometimes be an issue with primary amines.[12] Using a slight excess of the amine or a stepwise procedure (pre-forming the imine before adding the reducing agent) can mitigate this.[12]
Thiazole-Related Issues: The sulfur atom in the thiazole ring can potentially interact with certain metal catalysts, making hydride-based reductions often more reliable than catalytic hydrogenation for these substrates.
Conclusion
The reductive amination of (4-(aminomethyl)thiazol-2-yl)carbamate derivatives is a cornerstone reaction in the synthesis of novel therapeutic agents. A thorough understanding of the reaction mechanism and the careful selection of reagents and conditions, particularly the use of sodium triacetoxyborohydride, are crucial for success. The protocols and guidelines presented here offer a solid foundation for researchers to efficiently and reliably synthesize diverse libraries of thiazole-based compounds for drug discovery programs.
References
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]
Chem-Station. (2014, May 3). Borch Reductive Amination. Available at: [Link]
Wikipedia. (2023, October 26). Reductive amination. Available at: [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]
Bentham Science Publishers. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Available at: [Link]
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
PubChem. (n.d.). tert-Butyl (4-(aminomethyl)thiazol-2-yl)carbamate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
PubMed. (2014, May). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Available at: [Link]
PubMed. (2006). Reductive amination of carbohydrates using NaBH(OAc)3. Available at: [Link]
WordPress. (2026, February 2). Reductive Amination. Available at: [Link]
Optimal Reaction Solvents for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate: Application Notes and Protocols
Introduction: The Critical Role of Solvent Selection Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a key building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a Boc-protect...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solvent Selection
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a key building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a Boc-protected 2-amino group and a primary aminomethyl group at the 4-position, allows for selective sequential reactions to build complex molecular architectures. The success, efficiency, and scalability of these reactions are critically dependent on the choice of solvent. An optimal solvent system not only ensures the solubility of reactants and reagents but also influences reaction rates, equilibria, and in some cases, the stability of intermediates and products. This guide provides a comprehensive overview of solvent selection for key transformations involving this versatile thiazole derivative, supported by detailed protocols and mechanistic rationale.
The 2-aminothiazole core is a prominent feature in numerous biologically active compounds, including anticancer and anti-infective agents.[1][2] The Boc-protecting group on the 2-amino position allows for reactions to be directed towards the more nucleophilic primary amine at the 4-(aminomethyl) substituent. Subsequent deprotection of the Boc group then avails the 2-amino group for further functionalization.
Solubility Profile: A Practical Guide
While comprehensive quantitative solubility data for tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is not extensively published, an empirical understanding of its solubility can be derived from common solvents used in its synthesis and reactions of analogous compounds. The presence of both a polar primary amine and a bulky, nonpolar tert-butyl group gives the molecule a degree of amphiphilicity.
Table 1: Qualitative Solubility of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Commonly used for a wide range of reactions. DCM and THF are excellent choices for reactions at or below room temperature. DMF can be used for reactions requiring higher temperatures.
Polar Protic
Methanol (MeOH), Ethanol (EtOH)
Moderate to Good
Suitable for reactions like reductive amination. The compound is soluble in these solvents, especially with gentle heating.
Nonpolar
Toluene, Hexanes
Poor to Moderate
Generally not the first choice for reactions unless required by specific reagents or for work-up procedures. Solubility is likely limited.
Aqueous
Water
Poor
The compound has low solubility in water, but aqueous mixtures with co-solvents like THF or ethanol can be used, particularly in work-ups or specific reaction conditions.
The choice of solvent will ultimately depend on the specific reaction being performed, the other reactants and reagents involved, and the desired reaction temperature.
Core Reactions and Solvent Optimization
The primary amine of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is the more reactive nucleophile and is the target for initial functionalization. The two most common transformations are acylation (amide bond formation) and alkylation.
Acylation and Amide Bond Formation
The formation of an amide bond by reacting the primary amine with a carboxylic acid or its activated derivative is a cornerstone of drug discovery. The choice of solvent is critical to ensure the solubility of the starting materials and the coupling reagents.
Polar Aprotic Solvents (DCM, THF, DMF): These are the most common and effective solvents for amide coupling reactions. They are generally inert to the reaction conditions and effectively solvate the polar intermediates formed during the activation of the carboxylic acid.
DCM is an excellent choice for reactions at room temperature due to its low boiling point, which facilitates product isolation.
THF is another good option, particularly for reactions that may require gentle heating.
DMF is a highly polar solvent that can be advantageous for less soluble starting materials or when higher temperatures are needed to drive the reaction to completion. However, its high boiling point can make removal challenging.
Avoidance of Protic Solvents: Protic solvents like methanol or water are generally avoided as the primary reaction medium for most amide coupling reactions as they can react with the activated carboxylic acid species, leading to undesired side products and reduced yields.
This protocol describes a general procedure for the coupling of a carboxylic acid to tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent.
Hydroxybenzotriazole (HOBt) or an equivalent additive
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DCM or THF (to a concentration of approximately 0.1-0.2 M).
Add HOBt (1.1 eq.) and EDCI (1.1 eq.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
In a separate flask, dissolve tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (1.0 eq.) and DIPEA (1.5 eq.) in a minimal amount of the same anhydrous solvent.
Slowly add the solution of the amine and base to the pre-activated carboxylic acid mixture.
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Amide Coupling.
N-Alkylation of the Primary Amine
Alkylation of the primary amine can be achieved through direct reaction with an alkyl halide or via reductive amination with an aldehyde or ketone. Reductive amination is often preferred due to its milder conditions and broader substrate scope.
Methanol (MeOH) and Ethanol (EtOH): These protic solvents are ideal for reductive amination. They effectively dissolve the amine and the aldehyde/ketone, and they are compatible with common reducing agents like sodium borohydride (NaBH₄). The formation of the intermediate imine is often favored in these solvents.
Aprotic Solvents (THF, DCM): For direct alkylation with alkyl halides, aprotic solvents are necessary. A base is required to deprotonate the amine, and a polar aprotic solvent will facilitate the SN2 reaction.
This protocol provides a general method for the N-alkylation of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate with an aldehyde.
Materials:
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Aldehyde or ketone of interest
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
Anhydrous Methanol (MeOH) or 1,2-Dichloroethane (DCE)
Acetic acid (if using STAB)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
To a round-bottom flask, add tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (1.0 eq.) and the aldehyde (1.1 eq.).
Dissolve the starting materials in anhydrous methanol (for NaBH₄) or DCE (for STAB) to a concentration of 0.1-0.2 M.
If using STAB, add acetic acid (1.1 eq.).
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
If using NaBH₄, cool the reaction mixture to 0 °C in an ice bath. Add NaBH₄ (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
If using STAB, the reaction can be run at room temperature. Add STAB (1.5 eq.) in one portion.
Allow the reaction to stir for an additional 2-12 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Reductive Amination.
Boc Deprotection
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the 2-amino group for further reactions.
Dichloromethane (DCM): The classic solvent for Boc deprotection with trifluoroacetic acid (TFA). DCM is a good solvent for the starting material and the resulting trifluoroacetate salt. Its volatility simplifies removal after the reaction.
Ethers (Dioxane, THF): Often used for deprotection with hydrogen chloride (HCl). A solution of HCl in dioxane is commercially available and widely used. Tetrahydrofuran (THF) is a greener alternative to dioxane.
Protic Solvents (Methanol, Ethanol): Can also be used for acid-catalyzed deprotection. Methanolic or ethanolic HCl can be prepared in situ or used from a commercially available solution. These solvents are particularly useful if the final amine salt is to be isolated by crystallization.
This protocol describes a standard and reliable method for the removal of the Boc group.
Materials:
Boc-protected thiazole derivative
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Dissolve the Boc-protected thiazole derivative in DCM (approximately 0.1 M).
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (5-10 equivalents, often used as a 20-50% solution in DCM).
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
To isolate the free amine, dissolve the residue in DCM and carefully add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
Separate the layers and extract the aqueous layer with DCM (2 x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the deprotected amine.
Conclusion
The selection of an appropriate solvent is a critical parameter that dictates the outcome of reactions involving tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. For acylation and amide bond formation, polar aprotic solvents like DCM and THF are preferred. For N-alkylation via reductive amination, protic solvents such as methanol are optimal. For Boc deprotection, a range of solvents including DCM and ethers can be employed depending on the acidic reagent used. By understanding the underlying principles of solvent effects and following robust protocols, researchers can effectively utilize this versatile building block in the synthesis of novel compounds for drug discovery and development.
References
Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894–27903. [Link]
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.
Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved February 15, 2026, from [Link]
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. Molecules, 16(7), 5897-5928. [Link]
Functionalization of the aminomethyl group in thiazole carbamates
Application Note: Strategic Functionalization of the Aminomethyl Group in Thiazole Carbamates Abstract The thiazole carbamate pharmacophore, exemplified by the HIV protease inhibitor Ritonavir and the booster Cobicistat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of the Aminomethyl Group in Thiazole Carbamates
Abstract
The thiazole carbamate pharmacophore, exemplified by the HIV protease inhibitor Ritonavir and the booster Cobicistat , represents a critical structural motif in medicinal chemistry. This guide provides a rigorous technical framework for the functionalization of the aminomethyl group attached to the thiazole core. We move beyond basic synthesis to cover modular library generation via CDI-mediated coupling, safety-critical chloroformate protocols, and advanced palladium-catalyzed C-H activation for late-stage scaffold diversification.
Introduction: The Pharmacophore & Strategic Value
The aminomethyl thiazole moiety (
) serves as a versatile linker in drug design, often capped with a carbamate to modulate lipophilicity (LogD), metabolic stability, and hydrogen bond donor/acceptor profiles.
In Ritonavir , the thiazole-5-ylmethyl carbamate is not merely a structural spacer; the thiazole nitrogen coordinates with the heme iron of CYP3A4, acting as a mechanism-based inhibitor. Therefore, functionalization protocols must preserve the integrity of the thiazole ring while allowing precise modification of the exocyclic amine.
Key Challenges:
Regioselectivity: Differentiating the nucleophilic exocyclic amine from the thiazole ring nitrogen.
Safety: Avoiding phosgene in scale-up environments.
Scaffold Diversity: Accessing C5-arylated derivatives without rebuilding the heterocycle from scratch.
Decision Matrix: Synthetic Pathways
Selecting the correct route depends on substrate availability and safety constraints.
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on starting material availability.
Core Protocols: Carbamoylation
Protocol A: The CDI-Mediated "Green" Coupling (Recommended)
Why this method? Carbonyldiimidazole (CDI) avoids the use of toxic chloroformates and generates imidazole as a benign byproduct. It allows for a "one-pot" sequential addition, ideal for combinatorial library generation.
Reagents:
Alcohol (R-OH): 1.0 equiv
CDI (1,1'-Carbonyldiimidazole): 1.1 equiv
Thiazolyl-methylamine (Amine): 1.0 – 1.2 equiv
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Once the carbamate is installed, the thiazole ring often requires further decoration (SAR optimization). The C5 position of the thiazole ring is the most accessible site for Palladium-catalyzed C-H activation.[3]
Mechanism & Selectivity:
The thiazole C5 proton is electron-deficient but less acidic than C2. However, under Pd-catalysis, electrophilic palladation occurs preferentially at C5.
Data: Optimization of C5-Arylation Conditions
Parameter
Condition A (Standard)
Condition B (High Efficiency)
Notes
Catalyst
Pd(OAc)₂ (5 mol%)
Pd(OAc)₂ (2 mol%)
Acetate is crucial for the CMD mechanism.
Ligand
PPh₃ (10 mol%)
XPhos or BINAP (4 mol%)
Biaryl phosphines (XPhos) boost turnover for deactivated aryl halides.
Base
Cs₂CO₃ (2 equiv)
K₃PO₄ (2 equiv)
Carbonate/Phosphate acts as a proton shuttle.
Solvent
DMF or DMA
Toluene/Pivalic Acid
Pivalic acid (30 mol%) acts as a cocatalyst (CMD).
Temp
120°C
100–110°C
Yield
40–60%
75–90%
Condition B is preferred for complex carbamates.
Protocol C: Pd-Catalyzed C-H Arylation of Thiazole Carbamates
Reagents:
Thiazole Carbamate Substrate: 1.0 equiv
Aryl Bromide (Ar-Br): 1.5 equiv
Catalyst: Pd(OAc)₂ (5 mol%)
Ligand: XPhos (10 mol%) or PPh3 (20 mol%)
Base: Cs₂CO₃ (2.0 equiv)
Solvent: Anhydrous DMA (N,N-Dimethylacetamide)
Step-by-Step Workflow:
Inertion: Flame-dry a reaction vial and purge with Argon.
Loading: Add Thiazole Carbamate, Aryl Bromide, Pd(OAc)₂, Ligand, and Base.
Solvation: Add degassed DMA.
Reaction: Heat to 120°C for 12–16 h.
Note: The carbamate moiety is generally stable at this temperature, but bulky groups (e.g., t-Butyl) may degrade if acid is present.
Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.
Purification: Flash chromatography.
Mechanistic Visualization
Understanding the catalytic cycle is vital for troubleshooting low yields. The Concerted Metalation-Deprotonation (CMD) pathway explains the role of the base.
Figure 2: Catalytic cycle for the C5-arylation of thiazole carbamates via the CMD mechanism.
Troubleshooting & Expert Insights
Issue: Low Yield in CDI Coupling.
Cause: Incomplete activation of the alcohol or hydrolysis of CDI by wet solvent.
Solution: Ensure solvents are anhydrous. Heat the alcohol + CDI mixture to 40°C for 1 hour before adding the amine.
Issue: C2 vs C5 Selectivity in Arylation.
Insight: Under Pd-catalysis, C5 is preferred. If C2 arylation is observed (or desired), switch to Copper catalysis (CuI/phenanthroline) or use strong bases (n-BuLi) for lithiation (though carbamates may not survive n-BuLi).
Issue: Solubility.
Insight: Thiazole carbamates can be crystalline and insoluble. Use DMF/DMSO for reactions or introduce solubilizing tails (e.g., morpholine) on the carbamate R-group during the library design phase.
References
Ritonavir Discovery & Mechanism: Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of Human Immunodeficiency Virus Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 1998.
CDI Coupling Protocols: Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 2010.
Pd-Catalyzed C-H Activation of Thiazoles: Roger, J., et al. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings."[4] Journal of Organic Chemistry, 2009.[4]
Thiazole Functionalization Review: "Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole." European Journal of Organic Chemistry, 2021.
Curtius Rearrangement for Carbamates: Ghosh, A. K., et al. "Curtius Rearrangement in the Synthesis of Pharmacologically Active Compounds." Chemical Reviews, 2023. (General Reference for Curtius methodology in drug design).
Application Note: Handling, Storage, and Protocol Guidelines for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Executive Summary & Chemical Identity[1][2][3] Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1211535-27-1) is a high-value bifunctional heterocyclic building block. It features a 2-aminothiazole core protected...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2][3]
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1211535-27-1) is a high-value bifunctional heterocyclic building block. It features a 2-aminothiazole core protected by a tert-butyloxycarbonyl (Boc) group and a reactive, free primary amine at the C4-methyl position.
This orthogonal protection strategy allows researchers to selectively functionalize the aliphatic primary amine (C4) via amide coupling, reductive amination, or sulfonylation, while preserving the heteroaromatic amine (C2) for later stages. Its structural integrity is critical for the synthesis of Src family kinase (SFK) inhibitors and peptidomimetics.
Property
Specification
Chemical Name
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
CAS Number
1211535-27-1
Molecular Formula
CHNOS
Molecular Weight
229.30 g/mol
Physical State
White to off-white solid
pKa (Predicted)
~9.5 (Aliphatic amine), ~2.5 (Thiazole N)
Solubility
Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Storage & Stability Guidelines
The presence of a free primary amine makes this compound susceptible to oxidation and atmospheric carbon dioxide absorption (carbamate salt formation). Strict adherence to the following storage protocol is required to maintain >98% purity.
Storage Protocol (Long-Term)
Temperature: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but requires careful thawing to prevent condensation.
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The free amine actively sequesters CO
from the air, leading to "crusting" or insoluble carbonate salts.
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or heat-shrink bands for long-term banking.
Desiccation: Store within a secondary container (desiccator) to prevent hydrolysis of the Boc group, although the Boc group is generally stable to moisture at neutral pH.
Handling & Reconstitution
Thawing: Allow the vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial introduces condensation, which accelerates degradation.
Solvent Choice:
Preferred: Anhydrous DMSO or DMF (Stable for weeks at -20°C).
Objective: React the free aliphatic amine with a carboxylic acid while leaving the Boc-protected thiazole amine intact.
Mechanism: The aliphatic amine at C4 is significantly more nucleophilic than the Boc-protected heteroaromatic amine. Standard coupling reagents (HATU/EDC) work efficiently.
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes under Nitrogen.
Coupling Agent: Add HATU (1.1 equiv). The solution may turn yellow/orange. Stir for 10 minutes to form the activated ester.
Substrate Addition: Add Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (1.0 equiv) directly as a solid or dissolved in minimal DMF.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS (Target Mass = MW
+ 229.3 - 18).
Workup: Dilute with EtOAc, wash with saturated NaHCO
(2x), Water (1x), and Brine (1x). Dry over NaSO and concentrate.
Validation: 1H NMR should show the retention of the Boc singlet (~1.5 ppm, 9H) and the appearance of the new amide proton.
Protocol B: Boc-Deprotection (Releasing the C2-Amine)
Objective: Remove the Boc group to release the heteroaromatic amine for further reaction or biological testing.
Safety Note: This reaction generates isobutylene gas. Perform in a vented hood.
Reagents:
Substrate: Functionalized intermediate (from Protocol A)
Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
Scavenger (Optional): Triethylsilane (TES) (if the molecule contains oxidation-sensitive residues like Met/Trp)
Solvent: DCM (for TFA method)
Step-by-Step Procedure:
Dissolution: Dissolve the substrate in DCM (0.1 M). Cool to 0°C in an ice bath.
Acid Addition: Add TFA dropwise. Final ratio should be DCM:TFA (2:1 or 1:1 v/v).
Reaction: Remove ice bath and stir at RT for 1–2 hours.
Monitoring: TLC will show a significant polarity shift (amine is more polar/basic). LC-MS will show Mass - 100 (loss of Boc).
Quenching/Workup:
Method A (Isolation as Salt): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The product is the TFA salt.
Method B (Free Base): Dissolve residue in DCM, wash with saturated NaHCO
. Dry organic layer and concentrate.
Storage of Product: The resulting 2-aminothiazole is less stable than the Boc-protected precursor. Use immediately or store at -20°C.
Visualization: Reaction Workflow
Troubleshooting & Quality Control
Observation
Probable Cause
Corrective Action
Material is yellow/sticky
Oxidation of free amine or old stock.
Recrystallize from EtOAc/Hexanes or purify via silica column (DCM:MeOH 95:5).
Insoluble white precipitate in solvent
Carbonate formation (CO absorption).
Filter the solution. Store solid under Argon. Add trace DIPEA to resolubilize if minor.
LCMS shows Mass + 44
Carbamate formation (reaction with CO).
Degas solvents with Nitrogen. Ensure basic conditions during coupling.
Boc group loss during coupling
Acidic impurities in carboxylic acid or solvent.
Ensure DIPEA/TEA is present in excess (3-5 equiv) to neutralize the system.
References
PubChem. (2023). Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate - Compound Summary. National Library of Medicine. [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and deprotection mechanics).
Method
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate Intermediates
Introduction The thiazole ring is a fundamental scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs.[1][2] Its derivatives are known to exhibit diverse biological activities, including...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs.[1][2] Its derivatives are known to exhibit diverse biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[3][4][5] The intermediate, tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate, is a crucial building block for the synthesis of more complex pharmaceutical agents. The Boc-protected amino group and the primary amine on the methyl substituent offer versatile handles for further chemical modifications.
This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, addressing the challenges associated with transitioning from laboratory-scale to large-scale production. The protocols herein are designed to be robust, scalable, and economically viable, with a strong emphasis on safety and product quality.
Synthetic Strategies and Mechanistic Insights
The synthesis of 2-aminothiazole derivatives has been extensively studied, with the Hantzsch thiazole synthesis being a classical and widely adopted method.[3][6] This approach typically involves the condensation of an α-haloketone with a thiourea derivative. While effective, this method can present challenges in terms of regioselectivity and the handling of lachrymatory α-haloketones, especially at a larger scale.
An alternative and often more efficient strategy for the synthesis of the title compound involves a multi-step sequence starting from more readily available precursors. This approach allows for better control over the introduction of functional groups and can circumvent the use of highly reactive and hazardous reagents. The chosen synthetic route for this guide is a robust multi-step process that has been optimized for scale-up.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a three-stage process:
Thiazole Ring Formation: Construction of the core 2-aminothiazole ring system.
Functional Group Introduction: Installation of the aminomethyl group at the C4 position.
Boc Protection: Selective protection of the 2-amino group to yield the final intermediate.
Caption: High-level overview of the synthetic workflow.
Detailed Protocols and Experimental Procedures
Part 1: Synthesis of 2-Amino-4-methylthiazole (Intermediate A)
This initial step involves the classic Hantzsch-type synthesis, which is a reliable method for producing the core thiazole structure.[7]
Materials and Reagents
Reagent
CAS Number
Molecular Weight
Quantity (molar eq.)
Chloroacetone
78-95-5
92.53 g/mol
1.0
Thiourea
62-56-6
76.12 g/mol
1.2
Ethanol
64-17-5
46.07 g/mol
Solvent
Sodium Bicarbonate
144-55-8
84.01 g/mol
As needed for neutralization
Step-by-Step Protocol
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol.
Reagent Addition: Add thiourea to the ethanol and stir until fully dissolved.
Controlled Addition: Slowly add chloroacetone to the reaction mixture. Caution: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The addition should be done at a rate that maintains the internal temperature below 40 °C. An exothermic reaction will be observed.
Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate of 2-amino-4-methylthiazole hydrochloride will form.
Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. This will free the amine. Extract the product into a suitable organic solvent such as ethyl acetate.
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Synthesis of 2-Amino-4-(aminomethyl)thiazole (Intermediate B)
This stage involves the functionalization of the methyl group at the C4 position. A common route is via a radical bromination followed by a Gabriel synthesis or similar amination protocol.
Materials and Reagents
Reagent
CAS Number
Molecular Weight
Quantity (molar eq.)
2-Amino-4-methylthiazole
156-50-3
114.17 g/mol
1.0
N-Bromosuccinimide (NBS)
128-08-5
177.98 g/mol
1.1
Azobisisobutyronitrile (AIBN)
78-67-1
164.21 g/mol
0.05
Carbon Tetrachloride (or alternative)
56-23-5
153.82 g/mol
Solvent
Phthalimide Potassium Salt
1074-82-4
185.22 g/mol
1.2
Dimethylformamide (DMF)
68-12-2
73.09 g/mol
Solvent
Hydrazine Hydrate
7803-57-8
50.06 g/mol
2.0
Step-by-Step Protocol
Bromination:
In a reactor protected from light, dissolve 2-amino-4-methylthiazole in carbon tetrachloride (or a safer alternative solvent like acetonitrile).
Add N-bromosuccinimide and a catalytic amount of AIBN.
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC/HPLC until the starting material is consumed.
Cool the reaction mixture and filter off the succinimide byproduct.
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash.
Dry the organic layer and concentrate under reduced pressure to obtain the crude 4-(bromomethyl)-2-aminothiazole. Caution: This intermediate is a potent lachrymator and should be handled with extreme care.
Amination (Gabriel Synthesis):
Dissolve the crude 4-(bromomethyl)-2-aminothiazole in DMF.
Add potassium phthalimide and heat the mixture to 80-90 °C for several hours.
Monitor the reaction for the formation of the phthalimide-protected intermediate.
Once complete, cool the reaction mixture and add ethanol.
Add hydrazine hydrate and reflux the mixture to cleave the phthalimide protecting group.
Cool the reaction and filter off the precipitated phthalhydrazide.
Concentrate the filtrate under reduced pressure. The resulting residue contains the desired 2-amino-4-(aminomethyl)thiazole.
Part 3: Synthesis of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (Final Product)
The final step is the selective Boc protection of the 2-amino group. The primary amine of the aminomethyl group is significantly more nucleophilic than the endocyclic amino group, but under controlled conditions, selective protection can be achieved.
Materials and Reagents
Reagent
CAS Number
Molecular Weight
Quantity (molar eq.)
2-Amino-4-(aminomethyl)thiazole
N/A
143.20 g/mol
1.0
Di-tert-butyl dicarbonate (Boc₂O)
24424-99-5
218.25 g/mol
1.1
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
121-44-8 or 7087-68-5
101.19 or 129.24 g/mol
1.2
Dichloromethane (DCM) or Tetrahydrofuran (THF)
75-09-2 or 109-99-9
84.93 or 72.11 g/mol
Solvent
Step-by-Step Protocol
Reaction Setup: In a reactor, dissolve the crude 2-amino-4-(aminomethyl)thiazole in a suitable solvent like DCM or THF.
Base Addition: Add triethylamine or DIPEA to the solution.
Boc₂O Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC/HPLC.
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate.
Caption: Detailed step-by-step synthetic pathway.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final intermediate.
Analytical Technique
Purpose
Typical Results
¹H NMR
Structural elucidation and confirmation
Characteristic peaks for the tert-butyl group (singlet, ~1.5 ppm), the aminomethyl protons (singlet, ~3.8 ppm), the thiazole proton (singlet, ~6.5 ppm), and the NH protons.
¹³C NMR
Confirmation of the carbon skeleton
Resonances corresponding to the tert-butyl carbons, the aminomethyl carbon, and the thiazole ring carbons.
Mass Spectrometry (MS)
Determination of molecular weight
A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺).
HPLC
Purity assessment and quantification
A single major peak indicating high purity (typically >98%).
FTIR
Identification of functional groups
Characteristic absorption bands for N-H stretching (carbamate and amine), C=O stretching (carbamate), and C=N stretching (thiazole ring).
A standardized protocol for HPLC analysis is crucial for quality control during scale-up.[8]
Safety Considerations
Hazardous Reagents: Chloroacetone and 4-(bromomethyl)-2-aminothiazole are lachrymators and should be handled with appropriate engineering controls and PPE.
Exothermic Reactions: The initial thiazole ring formation and the Boc protection can be exothermic. Temperature control is critical during these steps.
Flammable Solvents: Many of the solvents used are flammable. The scale-up process should be conducted in an appropriately rated facility with proper grounding and ventilation.
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
The successful scale-up synthesis of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate requires careful planning, process optimization, and stringent quality control. The detailed protocols provided in this application note offer a robust and reliable pathway to produce this valuable intermediate in larger quantities. By understanding the underlying chemical principles and adhering to safety best practices, researchers and drug development professionals can confidently implement this synthesis in their scale-up campaigns.
References
BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides.
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
PMC. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
(n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
RSC Publishing. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches.
PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
(2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
PMC. (2025, May 6). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
Journal of Pharmaceutical Research International. (2021, December 3). Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents.
ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
MDPI. (2018, November 23). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts.
ResearchGate. (n.d.). Synthesis of tert-butyl (4-(bis(pyridin-2-ylmethyl)amino)butyl)carbamate.
Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
BenchChem. (n.d.). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
PubMed. (2008, October 31). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: KB-THIAZ-902
Subject: Yield Improvement & Troubleshooting Guide for CAS 1211535-27-1
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield or purity issues with Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate . This is a bifunctional scaffold critical in fragment-based drug discovery (FBDD). The molecule contains two distinct nitrogen centers: a Boc-protected heteroaryl amine at position 2 and a primary aliphatic amine at position 4.
Common Failure Modes:
Hantzsch Tars: Polymerization of 1,3-dichloroacetone during cyclization.
Regioselectivity Loss: Competitive alkylation of the ring nitrogen vs. the exocyclic amine.
Over-alkylation: Formation of secondary/tertiary amines when attempting direct amination of the chloromethyl intermediate.
This guide replaces the low-yield "direct amination" routes with a robust 3-Step Azide Strategy , ensuring the integrity of the Boc group while delivering high-purity primary amines.
Visual Workflow: The Optimized Pathway
The following logic flow illustrates the recommended synthetic route to maximize yield and minimize side reactions.
Caption: Optimized 3-step workflow utilizing the Staudinger reduction to prevent Boc cleavage while installing the primary amine.
Module 1: The Hantzsch Cyclization (Foundation)
Objective: Synthesize 2-amino-4-(chloromethyl)thiazole hydrochloride .
Critical Issue: 1,3-dichloroacetone is a potent lachrymator and prone to polymerization, leading to black "tars" that trap the product.
Optimized Protocol
Stoichiometry: Use 1.0 eq Thiourea to 1.05 eq 1,3-Dichloroacetone . Slight excess of the ketone ensures complete consumption of the nucleophilic thiourea.
Solvent: Acetone or Ethanol.[1] (Acetone is preferred as the hydrochloride salt product often precipitates spontaneously, simplifying purification).
Procedure:
Dissolve 1,3-dichloroacetone in acetone (0.5 M). Cool to 0°C .
Add Thiourea portion-wise over 30 minutes. Do not add all at once; the exotherm promotes polymerization.
Allow to warm to RT and stir for 4–12 hours. A white/pale yellow precipitate should form.
Filtration: Filter the solid.[2][3] Wash with cold acetone. Do not neutralize yet. Isolate as the HCl salt to prevent degradation of the reactive chloromethyl group.
Troubleshooting Table: Cyclization
Symptom
Probable Cause
Corrective Action
Dark Black/Brown Mixture
Reaction too hot; 1,3-DCA polymerized.
Maintain 0°C during addition. Add thiourea slower.
Sticky Gum (No Precipitate)
Solvent too polar or too much water.
Add diethyl ether to induce precipitation.
Low Yield
Hydrolysis of chloromethyl group.
Ensure solvents are anhydrous.[4] Avoid heating >40°C.
Module 2: Selective Boc Protection
Objective: Protect the 2-amino group without displacing the 4-chloromethyl group.
Critical Issue: The 2-aminothiazole nitrogen is poorly nucleophilic due to electron delocalization. Standard Boc protection (Boc2O/NaOH) often fails or hydrolyzes the alkyl chloride.
Optimized Protocol
Use DMAP-catalyzed protection in organic solvent.
Suspend the HCl salt from Module 1 in dry DCM (Dichloromethane).
Add 2.2 eq Triethylamine (Et3N) to liberate the free amine.
Add 0.1 eq DMAP (4-Dimethylaminopyridine). Catalytic DMAP is essential for heteroaryl amines.
Stir at RT for 16 hours.
Workup: Wash with 0.1 M HCl (cold, rapid wash to remove DMAP/Et3N without cleaving Boc) followed by NaHCO3.
Why this works (Mechanism):
The DMAP forms a reactive N-acylpyridinium salt with Boc2O, which effectively transfers the Boc group to the sluggish thiazole amine. The conditions are mild enough to preserve the alkyl chloride [1].
Module 3: Amination (The "Yield Killer" Step)
Objective: Convert the 4-chloromethyl group to a 4-aminomethyl group.
Common Mistake: Direct reaction with Ammonia (NH3).
Why it fails: The product (primary amine) is more nucleophilic than ammonia, reacting with starting material to form secondary/tertiary amine dimers (Bis-alkylation).
Recommended Solution: The Azide-Staudinger Route
This method guarantees a primary amine and is compatible with the existing Boc group.
Step 3A: Azide Displacement
Dissolve Tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate (from Module 2) in DMF or DMSO.
Add 1.2 eq Sodium Azide (NaN3) .
Stir at RT or mild heat (40°C) for 4–6 hours.
Safety: Do not use chlorinated solvents (DCM) with azides (risk of explosive diazidomethane).
Workup: Dilute with water, extract into EtOAc. The product is the organic azide .
Step 3B: Staudinger Reduction
Dissolve the crude azide in THF/Water (10:1).
Add 1.5 eq Triphenylphosphine (PPh3) .
Stir at RT.[4][6][7][8] Evolution of N2 gas will be observed.
Mechanism: PPh3 attacks the azide to form a phosphazide, which hydrolyzes to the amine and triphenylphosphine oxide (TPPO).
Purification: The challenge here is removing TPPO.
Tip: The product is a base. Extract the reaction mixture with 0.5 M HCl . The product goes into the aqueous layer; TPPO stays in the organic layer.
Basify the aqueous layer (pH 10) and extract back into EtOAc. This yields pure Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate .
Summary of Yield Optimization
Parameter
Old Method (Direct Amination)
New Method (Azide/Staudinger)
Improvement Factor
Overall Yield
15–25%
55–70%
~3x
Purity
Low (contains dimers)
High (>95%)
Eliminates dimers
Purification
Difficult Chromatography
Acid/Base Extraction
Scalable
Boc Stability
Risk of loss in harsh NH3
Excellent (Neutral conditions)
High Integrity
References
BenchChem. Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. Technical Note. Link
Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch).Link
National Institutes of Health (NIH). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors. (Detailed protocol for Boc-protection of aminothiazoles). Link
For further assistance with scale-up (>100g) or specific impurity profiling, please contact the Process Chemistry Division referencing Ticket KB-THIAZ-902.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting low solubility of thiazole carbamates in aqueous buffers.
Audience: Medicinal Chemists, HTS Screeners, and DMPK Scientists.[1]
Persona: Senior Application Scientist.
Introduction: The "Thiazole-Carbamate Paradox"
Welcome to the Technical Support Center. If you are reading this, you are likely facing a common but frustration-inducing scenario: you have synthesized a thiazole carbamate with excellent predicted potency, but it precipitates the moment it touches your assay buffer.
Thiazole carbamates present a unique "brick dust" challenge. The planar nature of the thiazole ring promotes strong crystal packing (high lattice energy), while the carbamate linker often adds lipophilicity without providing a strong ionizable center at physiological pH. This guide moves beyond generic advice to address the specific physicochemical stumbling blocks of this chemical class.
Part 1: Diagnostic – Why is my compound crashing out?
Before attempting a fix, we must diagnose the mechanism of precipitation.
Q1: Why does my compound dissolve in DMSO but precipitate immediately in PBS?
The Root Cause: This is a failure of Kinetic Solubility versus Thermodynamic Solubility , exacerbated by the "DMSO Shock" effect.
The Mechanism: Thiazole carbamates are often highly lipophilic (LogP > 3). When you pipette a 10 mM DMSO stock into an aqueous buffer, the local concentration at the pipette tip momentarily exceeds the compound's solubility limit by orders of magnitude.
The Thiazole Factor: The thiazole nitrogen is a very weak base (pKa ~2.5) [1]. At pH 7.4, it is 99.9% neutral.[1] Lacking a charge to interact with water, the molecules rapidly self-associate via
- stacking of the planar rings, forming stable micro-crystals that will not re-dissolve.
Q2: Can I just adjust the pH to solubilize it?
The Risk: Proceed with extreme caution.
Acidity: To protonate the thiazole nitrogen (pKa ~2.5) and gain solubility, you would need a pH < 2.[1]0. Most biological assays cannot tolerate this.
Chemical Stability: Carbamates are susceptible to hydrolysis. While generally stable at neutral pH, forcing the pH below 2 or above 9 to achieve solubility often catalyzes the degradation of the carbamate linkage, giving you a false negative in assays (due to compound loss) [2].
Part 2: Immediate Troubleshooting (Assay Rescue)
Visualizing the "DMSO Crash"
The following diagram illustrates why direct dilution fails and how to mitigate it.
Figure 1: Mechanism of precipitation during DMSO stock dilution. Direct addition creates a supersaturation spike that triggers nucleation. Intermediate dilution steps smooth the solvent polarity gradient.
Protocol 1: The "Shifted Solvent" Dilution Method
Use this when you observe cloudiness immediately upon adding stock to media.
Prepare an Intermediate Plate: Do not dilute directly from 100% DMSO to 100% Aqueous buffer.
Step 1: Dilute your 10 mM stock into a 50% DMSO / 50% Water mixture. (Concentration becomes 5 mM).[1]
Step 2: Dilute this 5 mM solution into your assay buffer.
Why this works: This breaks the hydration shell formation into two energetic steps, preventing the rapid exclusion of the hydrophobic thiazole core [3].
Part 3: Advanced Formulation (Solubilizers)
If the dilution protocol fails, you must alter the solvent system. Thiazole carbamates respond well to specific additives.
Solubilizer Compatibility Table
Additive Class
Recommended Agent
Working Conc.
Mechanism of Action
Warning for Thiazoles
Cyclodextrins
HP--CD (Hydroxypropyl-beta-cyclodextrin)
5% - 20% (w/v)
Encapsulates the hydrophobic thiazole ring in a toroidal cavity.[1]
Highly Recommended. HP--CD is superior to native -CD due to higher water solubility [4].[1]
Surfactants
Tween-80 (Polysorbate 80)
0.01% - 0.1%
Forms micelles that sequester the lipophilic compound.[1]
High concentrations can lyse cells or inhibit certain enzymes. Run a vehicle control.
Cosolvents
PEG-400
10% - 30%
Disrupts water lattice, reducing the energy penalty for cavity formation.[1]
High viscosity can affect pipetting accuracy in HTS.
Protocol 2: Cyclodextrin Complexation for Thiazoles
Use this for in vivo formulation or high-concentration stock preparation.[1]
Theory: The thiazole ring fits snugly into the hydrophobic cavity of
-cyclodextrins. We use HP--CD because it prevents the complex itself from precipitating.[1]
Preparation: Prepare a 20% (w/v) solution of HP-
-CD in water or saline.[1] Filter sterilize (0.22 µm).
Addition: Add your solid thiazole carbamate to this vehicle.
Equilibration: Vortex heavily and sonicate for 30 minutes at 37°C.
Critical Step: If the solution is not clear, place it on a shaker overnight. Cyclodextrin complexation is an equilibrium process and can be slow for rigid molecules like thiazoles [5].
Verification: Centrifuge at 13,000 rpm for 5 minutes. Use the supernatant.
Part 4: Troubleshooting Decision Tree
Follow this logic flow to determine the correct solubility strategy for your experiment.
Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.
Part 5: Validated Measurement Protocols
Do not rely on visual inspection alone. Use these protocols to quantify your solubility limit.
Method A: Kinetic Solubility (The "Assay Mimic")
Determines the concentration at which the compound precipitates during an assay.
Setup: Prepare a 96-well plate with your assay buffer (e.g., PBS pH 7.4).
Spike: Spike in your compound from a DMSO stock to varying final concentrations (e.g., 1, 10, 50, 100 µM). Keep DMSO constant at 1%.
Incubate: Shake for 2 hours at room temperature.
Read: Measure Absorbance at 620 nm (turbidity).
Interpretation: An increase in OD620 compared to the DMSO blank indicates precipitation. The onset point is your Kinetic Solubility Limit .
Method B: Thermodynamic Solubility (The Gold Standard)
Determines the absolute maximum solubility at equilibrium.
Saturate: Add solid compound to buffer until undissolved solid remains visible (supersaturation).
Equilibrate: Shake for 24–48 hours.
Separate: Filter (PVDF, 0.45 µm) or centrifuge (hard spin).
Quantify: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.
Note: If the filtrate concentration is < 1 µM, your compound is effectively insoluble in this buffer. Switch to the Cyclodextrin protocol.
References
PubChem. Thiazole Compound Summary. National Library of Medicine. [Link][1]
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
Maltarollo, V. G., et al. (2020).[1][2] Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences. [Link]
Saokham, P., et al. (2018).[1] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[3][4][5] Molecules.[3][6][7][8][9][10][11][12][13][14][15][16] [Link]
Minimizing side reactions during Boc-removal of thiazole derivatives
Technical Support Center: Thiazole Chemistry Division Ticket ID: THC-BOC-004 Subject: Minimizing Side Reactions During Boc-Removal of Thiazole Derivatives Status: Open / High Priority User Guide: The Thiazole-Boc Deprote...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiazole Chemistry DivisionTicket ID: THC-BOC-004
Subject: Minimizing Side Reactions During Boc-Removal of Thiazole Derivatives
Status: Open / High Priority
User Guide: The Thiazole-Boc Deprotection Protocol
Welcome to the technical support archive. You are likely here because your standard "4N HCl in Dioxane" or "20% TFA" protocol resulted in a black tar, a complex mixture, or a disappeared yield.
Thiazoles are deceptive. They appear robust (aromatic, stable), but they possess a basic nitrogen (pKa ~2.5) and a sulfur atom that can act as a nucleophile or an oxidation trap. When you unleash a tert-butyl carbocation (
) during Boc removal, you are releasing a chaotic electrophile into a solution containing a nucleophilic heterocycle.
This guide provides the mechanistic logic and validated protocols to navigate this deprotection safely.
Module 1: The Core Mechanism & The "Scavenger" Mandate
The Hidden Danger:
The cleavage of the Boc group generates a tert-butyl cation (
). In a perfect world, this cation eliminates to form isobutylene (gas). In reality, is a potent electrophile.
Thiazole Specificity: While unsubstituted thiazoles are electron-deficient and resistant to electrophilic attack, 2-aminothiazoles or alkyl-thiazoles are electron-rich.
The Trap: If the reaction medium is not sufficiently acidic to keep the thiazole nitrogen fully protonated (deactivating the ring), the
cation will attack the C-5 position (Friedel-Crafts alkylation) or the sulfur.
The Solution: Scavenger Cocktails
You must provide a "sacrificial lamb" for the
cation.
Protocol A: The "High-Risk" Thiazole Cocktail (TFA Method)
Use this for electron-rich thiazoles (e.g., 2-aminothiazoles, 5-methoxythiazoles).
Triethylsilane (TES) or Triisopropylsilane (TIPS) (The Scavenger)
Optional: Water (accelerates hydrolysis)
Step-by-Step:
Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).
Add TES (2.0 - 5.0 equiv) . Do not skip this.
Cool to 0°C.
Add TFA dropwise (Final ratio: DCM:TFA 2:1 or 1:1).
Warm to Room Temperature (RT) and monitor by LCMS.
Critical Workup: Concentrate in vacuo (do not heat >30°C). Co-evaporate with toluene 3x to remove TFA traces.
Why Silanes?
Unlike thiols (EDT), silanes are odorless and react irreversibly with carbocations to form inert silyl species and isobutane.
Figure 1: The kinetic competition between ring alkylation and scavenger trapping.
Module 2: Handling Acid-Sensitive Functionality
If your molecule contains other acid-labile groups (e.g., tert-butyl esters, acetals) or if the thiazole ring is substituted with hydrolytically unstable groups, standard TFA/DCM is too harsh.
Protocol B: The "Mild" TMSOTf Method
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid that cleaves Boc groups under mild conditions without requiring a massive excess of Brønsted acid.
Dissolve substrate in anhydrous DCM under Nitrogen/Argon.
Add 2,6-Lutidine (buffers the reaction, preventing runaway acidity).
Cool to 0°C.
Add TMSOTf dropwise.
Stir at 0°C for 30-60 min.
Quench: Add saturated NaHCO₃ or MeOH.
Mechanistic Insight:
TMSOTf silylates the carbonyl oxygen of the Boc group, dramatically increasing the leaving group ability of the tert-butyl moiety. This allows cleavage to occur at lower temperatures and with less "collateral damage" to the thiazole ring.
Module 3: Isolation of the Thiazole Free Base
The Problem:
Thiazoles form stable salts (Thiazolium trifluoroacetates or hydrochlorides). These salts are often water-soluble.
Common Error: Neutralizing with NaOH/NaHCO₃ and extracting with EtOAc.[4]
Result: The free base is polar and stays in the water, or the strong base degrades the ring.
Protocol C: The "Ion-Exchange" Isolation
Avoid liquid-liquid extraction for polar aminothiazoles.
Evaporation: Remove all acid/solvent in vacuo.
Resin Prep: Use a weak anion exchange resin (e.g., Amberlyst A-21 or Dowex 66) in the free base form.
Loading: Dissolve the crude salt in MeOH (or MeOH/DCM).
Filtration: Pass through a plug of the resin. The resin grabs the acid (TFA/HCl).
Elution: Wash with MeOH. The filtrate contains the clean Free Base .
Troubleshooting & FAQ
Data Summary: Common Issues & Fixes
Symptom
Probable Cause
Corrective Action
New peak (+56 Da)
t-Butyl alkylation of the ring (C-5 or N).
Restart with Scavenger. Use 5 eq. Triethylsilane (TES).
Low Mass Balance
Product is water-soluble (lost in aqueous workup).
Switch Isolation. Use Ion-Exchange resin or evaporate & triturate with Ether.
Ring Opening
Hydrolysis of sensitive substituents (rare for core ring).
Switch Reagent. Use TMSOTf/Lutidine or 4N HCl in Dioxane (anhydrous).
Incomplete Reaction
Protonated amine inhibiting further reaction.
Increase Concentration. Run reaction at 0.5 M or add more acid.
Q: Can I use HCl in Dioxane instead of TFA?A: Yes, and it is often preferred for thiazoles because the Thiazole-HCl salt often precipitates out of the dioxane/ether mixture.
Procedure: Dissolve in minimal Dioxane.[4] Add 4N HCl/Dioxane (10 eq). Stir. If solid forms, filter it.[4] This avoids the aqueous workup entirely.
Q: My thiazole has a sulfur-containing side chain (e.g., Thioether).A:Danger. The tert-butyl cation will alkylate the sulfur to form a sulfonium salt.
Fix: You must use a thiol-based scavenger (e.g., Dodecanethiol or Thioanisole ) in the cocktail. Silanes are less effective for protecting sulfur centers.
Decision Logic: Selecting Your Protocol
Figure 2: Workflow for selecting the optimal deprotection strategy.
References
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978. Link
Foundational text on scavenger selection (Scavenger mechanisms).
Sakakibara, S. "Chemical synthesis of proteins in solution." Biopolymers, 1995. Link
Detailed analysis of carbocation trapping in heteroarom
Li, B., et al. "TMSOTf-mediated deprotection of N-Boc." Tetrahedron Letters, 2003. Link
Protocol for mild deprotection using TMSOTf.
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: PUR-THZ-002
Assigned Specialist: Senior Application Scientist, Separation Sciences
Subject: Troubleshooting tailing, retention, and stability issues during flash chromatography.
Executive Summary & Molecule Analysis
Welcome to the Separation Sciences Technical Support Center. You are attempting to purify Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate . This molecule presents a classic "push-pull" purification challenge that often leads to product loss or poor separation on standard silica gel.[1]
The Chemical Conflict
To successfully purify this compound, you must understand the competing physicochemical properties at play:
Moiety
Structure
Property
Chromatographic Behavior
Primary Amine
-CH2-NH2 (C4 position)
Basic (pKa ~9.5)
The Problem: Acts as a Lewis base, forming strong hydrogen bonds with acidic silanols (Si-OH) on silica gel. Causes severe tailing and irreversible adsorption.
Boc-Carbamate
-NH-Boc (C2 position)
Acid-Labile
The Risk: While generally stable, the Boc group can degrade (deprotect) upon prolonged exposure to acidic silica, especially if the column runs slowly due to the amine interaction.
Thiazole Core
Heterocycle
Polar/Aromatic
Solubility: Limits solubility in non-polar solvents (Hexane), necessitating DCM/MeOH systems.
Decision Matrix: Method Selection
Before starting your column, use this logic flow to select the correct stationary phase and modifier.
Figure 1: Strategic decision tree for selecting the optimal purification method based on scale and complexity.
Troubleshooting Guide (Q&A)
Issue 1: "My compound streaks across the entire column and never elutes as a clean band."
Diagnosis: Silanol Effect.[2]
The free primary amine on the 4-methyl position is protonating or H-bonding with the acidic silanols on the silica surface. This is not a solubility issue; it is a chemical interaction.
The Fix: Mobile Phase Modifier
You must introduce a competing base to the mobile phase to block the silanol sites.
Standard Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃ in H₂O) to your mobile phase.
Solvent System: Use Dichloromethane (DCM) : Methanol (MeOH) (95:5 to 90:10).
Note: If using NH₄OH, premix it with the MeOH portion first to ensure miscibility before adding to DCM.
Issue 2: "I see product decomposition (loss of Boc group) during purification."
Diagnosis: Acid-Catalyzed Hydrolysis.
Standard silica gel is slightly acidic (pH ~5-6). If the amine "sticks" (see Issue 1), the residence time increases, giving the acidic silica more time to cleave the acid-sensitive Boc group.
The Fix: The "Neutralized Silica" Protocol
Do not just add TEA to the solvent; you must pre-buffer the silica.
Slurry Preparation: Suspend your silica gel in the starting solvent (e.g., DCM) containing 5% Triethylamine .
Equilibration: Pour the column and flush with 3 column volumes (CV) of this 5% TEA solution.
Wash: Flush with 2 CVs of the pure starting solvent (without TEA) to remove excess base (which can cause baseline noise).
Run: Load your sample and run the column using your standard solvent system (with 1% TEA).
Why this works: The initial high-concentration wash converts Si-OH to Si-O⁻/HNEt₃⁺, effectively neutralizing the acidity before your sensitive Boc compound ever touches the column.
Issue 3: "The compound is co-eluting with a polar impurity."
Diagnosis: Solubility-Driven Co-elution.
In DCM/MeOH systems, methanol is a very strong solvent. Small increases in MeOH % can cause massive jumps in Rf, compressing separation.
The Fix: Alternative Solvent Systems
Switch to a system that modulates polarity without the aggressive displacement power of Methanol.
System A: DCM : Ethanol : Et₃N (Slower elution than MeOH).
System B: Ethyl Acetate : MeOH : Et₃N (If the compound is soluble in EtOAc).[3]
System C (Reverse Phase): If normal phase fails, use a C18 column with Water : Acetonitrile + 0.1% Ammonium Bicarbonate . The basic buffer keeps the amine neutral (free base), improving peak shape on C18.
Detailed Protocols
Protocol A: Optimized Normal Phase Flash (DCM/MeOH/NH₄OH)
Best for: Standard purification of <1g crude material.
Step
Action
Critical Parameter
1
Solvent Prep
Prepare Solvent A : DCM + 1% NH₄OH (See Note below). Prepare Solvent B : DCM:MeOH (80:20) + 1% NH₄OH.
2
Equilibration
Flush column with 10% Solvent B for 3 CVs.
3
Loading
Dry Load is required. Dissolve crude in MeOH/DCM, add Celite or Silica, and evaporate to dryness. Liquid loading will cause band broadening.
4
Gradient
0% B for 1 CV, then 0-50% B over 15 CVs.
5
Detection
UV at 254 nm (Thiazole absorption). Use Ninhydrin stain for TLC confirmation (Primary amine stains red/purple).
Tech Note on NH₄OH in DCM: Ammonia water is not miscible with pure DCM. You must add a small amount of MeOH to Solvent A to solubilize the ammonia, or simply use Triethylamine (TEA) instead if you want to avoid MeOH in the equilibration phase.
Protocol B: Basic Alumina (The "Nuclear Option")
Best for: Highly acid-sensitive Boc groups or when silica fails completely.
If the "Neutralized Silica" method fails, switch stationary phases entirely.
Material: Aluminum Oxide (Alumina), Basic or Neutral, Brockmann Grade III.
Note: Grade I is too active (water-free) and will retain polar amines too strongly. Convert Grade I to Grade III by adding ~6% water (w/w) and shaking for 2 hours.
Solvent: DCM : MeOH (98:2 to 90:10).
Advantage: Alumina is basic.[2] It will not cleave the Boc group, and the free amine will not H-bond as strongly as it does to silica.
Mechanism of Action Visualization
Understanding why you are adding Triethylamine is crucial for troubleshooting.
Figure 2: Mechanism of amine tailing inhibition. Triethylamine (TEA) saturates the acidic silanol sites, allowing the target amine to elute without drag.
References
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes.
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog, 2023.
University of Rochester. "Tips for Flash Column Chromatography: Troubleshooting." Department of Chemistry.
Organic Chemistry Portal. "Boc-Protected Amino Groups: Stability and Cleavage."
Williams, R. "pKa Data Compiled." Organic Chemistry Data, 2022. (Reference for amine basicity).
Overcoming oxidation issues with aminomethyl thiazole intermediates
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the oxidative instability of aminomethyl thiazole intermediates. This guide is designed for resea...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the oxidative instability of aminomethyl thiazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the degradation of these valuable building blocks. Here, we synthesize field-proven insights and foundational chemical principles to provide a comprehensive troubleshooting resource.
Frequently Asked Questions: Understanding the Oxidation Problem
This section addresses the fundamental questions surrounding the instability of aminomethyl thiazole intermediates. Understanding the "why" is the first step toward developing effective solutions.
Q1: What are aminomethyl thiazole intermediates and why are they important?
Aminomethyl thiazoles are a class of heterocyclic compounds featuring a thiazole ring substituted with an aminomethyl group (-CH₂NH₂). The thiazole ring itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions.[1][2][3] The aminomethyl substituent provides a key synthetic handle for elaboration, allowing for the construction of more complex molecules, such as amides, ureas, and sulfonamides, which are crucial for tuning the pharmacological properties of a drug candidate.[4]
Q2: Why are aminomethyl thiazole intermediates so prone to oxidation?
The oxidative instability of aminomethyl thiazoles arises from the electronic properties of the thiazole ring and the reactivity of the aminomethyl group. There are several potential degradation pathways:
Oxidation of the Thiazole Sulfur: The sulfur atom within the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides and, subsequently, sulfones.[5] This oxidation alters the electronic nature and geometry of the ring, often leading to a loss of desired biological activity.
Oxidative Deamination/Dimerization: The primary amine of the aminomethyl group can be susceptible to oxidation, potentially leading to imine formation, dimerization, or other degradation products.[6] Studies on related 2-aminothiazoles have shown that decomposition in solvents like DMSO can lead to oxygenated and dimerized products.[6]
Ring Opening: Under certain oxidative conditions, the thiazole ring itself can be cleaved.[7] While less common under typical synthetic conditions, it represents a potential degradation pathway.
These processes can be catalyzed by atmospheric oxygen (auto-oxidation), trace metal impurities, or reactive oxygen species (ROS) generated by other components in the reaction mixture.[8]
Q3: What are the most common factors that accelerate the oxidation of these intermediates?
Several experimental conditions can significantly increase the rate of oxidation. Awareness of these factors is critical for prevention.
Atmosphere: Direct exposure to atmospheric oxygen is a primary driver of oxidation.
Solvent: Certain solvents can promote oxidation. For instance, Dimethyl Sulfoxide (DMSO) can decompose and contribute to the oxidation of sensitive compounds.[6]
Temperature: Higher reaction or storage temperatures typically increase the rate of all chemical reactions, including oxidation.
pH: Both strongly acidic and basic conditions can influence the stability of the thiazole ring and its substituents.[5]
Presence of Metal Ions: Trace amounts of transition metals (e.g., copper, iron) can act as catalysts for oxidation reactions.[8]
Light Exposure: Photodegradation can occur, where UV light induces ring cleavage or other oxidative reactions.[5]
Troubleshooting Guide: Strategies for Overcoming Oxidation
This section provides actionable solutions to mitigate oxidation, divided into proactive strategies to prevent its occurrence and reactive approaches for when it is already suspected.
Q4: I am planning a multi-step synthesis. How can I proactively prevent oxidation of my aminomethyl thiazole intermediate?
Prevention is the most effective strategy. Integrating the following techniques into your workflow will significantly improve the stability and yield of your desired product.
The most robust method to prevent oxidation at the aminomethyl group is to temporarily mask its reactivity using a protecting group.[9] The choice of protecting group is critical and should be guided by its stability to subsequent reaction conditions and the mildness of its removal.[10]
tert-Butoxycarbonyl (Boc) Group: This is one of the most common and effective protecting groups for amines.[11] It is stable to a wide range of nucleophilic and basic conditions but is easily removed with mild acid, such as trifluoroacetic acid (TFA).[11][12]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is orthogonal to the Boc group, as it is stable to acidic conditions but cleaved by mild bases like piperidine.[11][13] This allows for selective deprotection strategies in complex syntheses.[10]
Meticulous control over the reaction environment is crucial, especially when handling the unprotected intermediate.
Inert Atmosphere: Always perform reactions under an inert atmosphere of nitrogen or argon. This involves using Schlenk line techniques or a glovebox to exclude atmospheric oxygen.
Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Degas all solvents before use, either by sparging with an inert gas (N₂ or Ar) for 30-60 minutes or by using several freeze-pump-thaw cycles.
Temperature Control: Maintain the lowest practical temperature for your reaction to slow down potential degradation pathways. Store the intermediate at low temperatures (e.g., -20 °C) under an inert atmosphere.
In some cases, adding a radical-scavenging antioxidant to the reaction mixture or during workup and storage can be beneficial.
Butylated Hydroxytoluene (BHT): A common radical scavenger that can be added in small amounts (0.1-1 mol%) to inhibit auto-oxidation pathways.
Vitamin E (α-Tocopherol): A natural antioxidant that can also be effective.
Caution: Always run a small-scale control reaction to ensure the antioxidant does not interfere with your desired chemical transformation.
Q5: I suspect my sample has degraded. How can I confirm oxidation and identify the byproducts?
A combination of chromatographic and spectroscopic techniques is essential for identifying degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of your sample. Oxidation products are typically more polar than the starting material and will have different retention times.
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is highly effective. Look for masses corresponding to the addition of oxygen (+16 Da for a sulfoxide or N-oxide) or multiples thereof (+32 Da for a sulfone). Dimerization products will also be readily apparent.[6][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of impurities if they can be isolated or are present in sufficient quantity. Oxidation of the thiazole sulfur, for example, will cause significant shifts in the signals of the ring protons.
Q6: My intermediate is already oxidized. What are the best purification strategies?
If oxidation has occurred, purification is necessary to isolate the desired material. Since oxidation products are generally more polar, standard chromatographic techniques are effective.
Flash Column Chromatography: This is the most common method. Use a systematic approach to solvent system selection, starting with TLC analysis. A gradient elution from a non-polar to a more polar solvent system will likely be required to separate the non-polar starting material from its more polar oxidized byproducts.
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative reverse-phase HPLC is an excellent option.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key preventative techniques.
Protocol 1: General Procedure for Synthesis under Inert Atmosphere
Causality: This protocol is designed to rigorously exclude atmospheric oxygen, a primary catalyst for the oxidation of sensitive intermediates.
Glassware Preparation: All glassware (flasks, dropping funnels, etc.) must be dried in an oven at >120 °C overnight and allowed to cool in a desiccator.
System Assembly: Assemble the glassware hot and immediately place it under a positive pressure of inert gas (nitrogen or argon) using a Schlenk line or manifold.
Purging: Evacuate the assembled apparatus under high vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric gases are removed.
Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents and solvents via syringe through a rubber septum. Ensure all solvents have been previously degassed.
Reaction Monitoring: Monitor the reaction by TLC. To take a sample, use a syringe to withdraw a small aliquot under a positive pressure of inert gas and quench it immediately in an appropriate solvent.
Workup: Upon completion, cool the reaction to room temperature. Perform the aqueous workup using degassed water and solvents. Minimize the time the product is exposed to air.
Protocol 2: Boc Protection of 2-(Aminomethyl)thiazole
Causality: This protocol protects the reactive primary amine as a stable carbamate, preventing its participation in oxidative side reactions and increasing overall stability.
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(aminomethyl)thiazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution. Then, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM) shows complete consumption of the starting material.
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Data Summary: Effectiveness of Protective Groups
The following table provides a comparative overview of common amine protecting groups and their stability, which is crucial for planning a robust synthetic route.
Protecting Group
Abbreviation
Stable To
Labile To (Cleavage Reagent)
tert-Butoxycarbonyl
Boc
Base, H₂, Nucleophiles
Strong Acid (TFA, HCl)
9-Fluorenylmethyloxycarbonyl
Fmoc
Acid, H₂
Base (Piperidine)
Benzyloxycarbonyl
Cbz
Acid, Base
Catalytic Hydrogenation (H₂/Pd)
Formyl
For
Fmoc/tBu strategy conditions
Acid or Base Hydrolysis
Table based on information from various sources.[11][13][15]
References
Ghavami, M., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Biodiversity, 17(1), e1900489. [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7516. [Link]
Al-Ostath, A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1722. [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]
Tiwari, R., et al. (2013). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 56(5), 1847–1864. [Link]
Rosdi, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. [Link]
Edwards, J. A., et al. (2016). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. Bioorganic & Medicinal Chemistry, 24(16), 3661–3674. [Link]
D'Auria, M., et al. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39. [Link]
Mishra, B., et al. (2007). Antioxidant activity of an aminothiazole compound: Possible mechanisms. Redox Report, 12(6), 273-279. [Link]
A REVIEW OF SYNTHESIS, ANTIOXIDANT, AND ANTIMICROBIAL ACTIVITIES OF NEW THIAZOLE DERIVATIVES. (2025). Egyptian Journal of Chemistry. [Link]
D'Auria, M., et al. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-39. [Link]
Kumar, V., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 8(9), 967. [Link]
Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy, 7(1), 25-43. [Link]
Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1495–1506. [Link]
Zhao, Y-X., et al. (2025). Proposed degradation pathways of THIA and associated enzymes. ResearchGate. [Link]
Geronikaki, A. A., et al. (2013). Thiazoles and thiazolidinones as antioxidants. Current Medicinal Chemistry, 20(36), 4460-4480. [Link]
Li, Y., et al. (2022). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Journal of the Science of Food and Agriculture, 102(11), 4642-4649. [Link]
Stana, A., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(11), 1738. [Link]
Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. (2026). Preprints.org. [Link]
Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]
Denisov, E. T., & Afanas'ev, I. B. (2005). Inhibitory Effect of 2Aminothiazole Derivatives in Oxidation Reactions. Oxidation and Antioxidants in Organic Chemistry and Biology. [Link]
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438. [Link]
Elliott, J. M., et al. (1993). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (14), 1637-1646. [Link]
Rostamizadeh, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances, 11(6), 3336-3357. [Link]
Rajappa, S., et al. (1981). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(5), 451-455. [Link]
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical-Biological Interactions, 330, 109244. [Link]
de Oliveira, L. G., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 519–528. [Link]
Tero-Vescan, A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(1), 226. [Link]
Gütz, C., et al. (2018). Charged Tags for the Identification of Oxidative Drug Metabolites Based on Electrochemistry and Mass Spectrometry. ChemistryOpen, 7(12), 941–945. [Link]
Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(8), 17-28. [Link]
Technical Support Center: Optimizing Recrystallization Solvents for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Welcome to the technical support guide for the purification of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. This document provides researchers, scientists, and drug development professionals with a comprehensive se...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to streamline the optimization of recrystallization solvents for this specific molecule. Our goal is to blend foundational chemical principles with practical, field-proven insights to ensure you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate that influence solvent selection?
Answer: Understanding the molecule's structure is the first step in rational solvent selection. This compound has three key regions that dictate its solubility:
The Thiazole Ring: This heterocyclic aromatic ring is moderately polar and capable of π-π stacking interactions.
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is large, bulky, and non-polar (lipophilic). It significantly decreases the molecule's polarity and water solubility compared to the unprotected 2-aminothiazole parent structure.
The Aminomethyl Group: The primary amine (-CH₂NH₂) at the 4-position is polar and a strong hydrogen bond donor and acceptor. This group increases the molecule's polarity and its affinity for protic solvents.
The molecule thus possesses both polar (aminomethyl, thiazole N and S atoms) and non-polar (tert-butyl group) characteristics. This amphiphilic nature suggests that single-solvent systems of intermediate polarity or binary (solvent/anti-solvent) systems will be most effective for purification.
Q2: What is the fundamental principle for selecting an ideal recrystallization solvent?
Answer: The cornerstone of recrystallization is differential solubility. An ideal single solvent for recrystallization should exhibit the following characteristics[1][2][3]:
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the hot (boiling or near-boiling) solvent.
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease dramatically, causing it to crystallize out of the solution.
Favorable impurity profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after crystallization).
Inertness: The solvent must not react with the compound being purified[2].
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying[2].
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing[1].
This relationship is often described as having a "high temperature coefficient" for solubility[2].
Q3: Where should I start? What single solvents are good candidates for an initial screening?
Answer: Based on the compound's amphiphilic nature, solvents of intermediate polarity are the best starting point. Extremely non-polar solvents (e.g., hexane) are unlikely to dissolve the compound even when hot, while highly polar solvents (e.g., water) may dissolve it too well, even when cold, or not at all due to the Boc group. A close structural analog, tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate, is soluble in organic solvents like ethanol and acetone but insoluble in water, providing a good reference point[4].
Here is a recommended list for initial screening:
Solvent
Class
Boiling Point (°C)
Rationale
Isopropanol (IPA)
Protic Alcohol
82
Good balance of polarity. Less polar than methanol/ethanol, which may prevent excessive solubility at room temperature.
Ethanol (EtOH)
Protic Alcohol
78
A versatile polar protic solvent. May show high solubility, but worth screening.
Ethyl Acetate (EtOAc)
Ester
77
Medium polarity aprotic solvent. Good for compounds with moderate H-bonding capability.
Acetone
Ketone
56
Polar aprotic solvent. Often a good starting point, but its low boiling point provides a narrow temperature range.
Acetonitrile (MeCN)
Nitrile
82
Polar aprotic solvent. Can be effective for moderately polar compounds.
Tetrahydrofuran (THF)
Ether
66
Aprotic ether with moderate polarity. Good dissolving power.
Q4: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point[5]. Instead of forming a crystal lattice, the compound separates as a liquid phase. This is common when the compound is significantly impure or when the solvent's boiling point is higher than the compound's melting point[5][6].
Troubleshooting Steps:
Re-heat the Solution: Warm the mixture until the oil completely redissolves[5].
Add More Solvent: Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point[5].
Cool Slowly: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss. Slow cooling favors the formation of ordered crystals over an amorphous oil[5].
Lower the Saturation Temperature: If the issue persists, try a solvent with a lower boiling point. Alternatively, if using a solvent mixture, add more of the "good" solvent to lower the temperature at which crystallization begins.
Q5: When and how should I use a solvent/anti-solvent system for recrystallization?
Answer: A solvent/anti-solvent (or binary solvent) system is ideal when no single solvent provides the desired solubility profile. This method is particularly useful for compounds like the one , which have distinct polar and non-polar regions.
The Principle:
You dissolve the compound in a "good" solvent in which it is highly soluble. Then, you slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This reduces the overall solubility of the compound in the mixture, inducing crystallization[7][8].
Recommended Solvent/Anti-Solvent Pairs:
"Good" Solvent (High Solubility)
Anti-Solvent (Low Solubility)
Rationale
Methanol / Ethanol
Water
The alcohol dissolves the compound, and the addition of water increases polarity, causing the less polar Boc-protected molecule to precipitate.
Acetone
Water
Similar to the alcohol/water system. Effective and uses common solvents.
Ethyl Acetate
Heptane / Hexane
A classic medium-polarity/non-polar pairing. Dissolve in EtOAc, then add heptane to decrease polarity and induce crystallization.
Tetrahydrofuran (THF)
Heptane / Hexane
Another effective pairing for compounds of intermediate polarity.
Systematic Workflows & Troubleshooting
Workflow 1: Systematic Solvent Selection
This workflow provides a structured approach to identifying the optimal solvent system, moving from single solvents to more complex binary systems.
Caption: A workflow for systematic solvent selection.
Experimental Protocols
Place approximately 20-30 mg of the crude solid into several small test tubes.
To each tube, add a different candidate solvent (from Table 2) dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL is added. Note the solubility at room temperature. A good candidate solvent will not fully dissolve the compound[3].
Heat the tubes that still contain solid in a sand or water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
Remove the tubes from the heat and allow them to cool slowly to room temperature.
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.
Observe the quantity and quality of the crystals formed. An ideal solvent is one that required a minimal amount of hot solvent but produced a large volume of crystals upon cooling[9].
Place the crude solid in an Erlenmeyer flask (sized so the solvent will fill it by about one-third to one-half).
Add the chosen solvent in small portions, swirling and heating the mixture to a gentle boil after each addition. Continue adding solvent until the solid is completely dissolved.
If the solution is colored, and the pure compound is known to be colorless, cool slightly and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals[3].
Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Dry the crystals under vacuum to a constant weight.
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with constant swirling.
Continue adding the anti-solvent until the solution becomes faintly cloudy (the point of saturation).
If cloudiness persists, add a drop or two of the hot "good" solvent to re-clarify the solution.
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to complete crystallization.
Collect, wash (using a cold mixture of the solvent/anti-solvent), and dry the crystals as described in Protocol 2.
Troubleshooting Guide
This decision tree provides a logical path for diagnosing and solving common recrystallization problems.
Caption: A decision tree for troubleshooting recrystallization.
References
RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]
Recrystallization, filtration and melting point. (n.d.). University of Central Arkansas. Retrieved from [Link]
Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved from [Link]
Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]
Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace. Retrieved from [Link]
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
Exp 2 - Crystallization. (n.d.). Santa Monica College. Retrieved from [Link]
Guide for crystallization. (n.d.). University of Bern. Retrieved from [Link]
tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate. (2024). ChemBK. Retrieved from [Link]
tert-Butyl (4-(aminomethyl)thiazol-2-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]
BOC Protection and Deprotection. (2021). J&K Scientific LLC. Retrieved from [Link]
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
Identifying common impurities in Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate synthesis
Welcome to the technical support guide for the synthesis of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist re...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during this synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also prevent their recurrence.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate, and where are the critical impurity introduction points?
The most prevalent and industrially scalable method is a variation of the Hantzsch thiazole synthesis.[1][2][3] This process typically involves two key stages, each with its own potential for impurity formation.
Thiazole Ring Formation: The core 2-aminothiazole ring is formed by the condensation of a thiourea equivalent with an α-halocarbonyl compound. For this specific target, the reaction often involves N-Boc-thiourea and 1,3-dichloroacetone or a related 3-carbon electrophile. The intermediate, Tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate, is then formed.
Amination: The chloromethyl group is subsequently displaced by an amine source, typically ammonia or a protected amine equivalent, to yield the final product.
The primary points for impurity introduction are during the cyclization step, where side reactions can occur, and during the Boc-protection step (if the strategy involves protecting the 2-amino group post-cyclization), which can lead to over-protection.
Caption: General synthetic workflow and key impurity introduction points.
Q2: What are the main classes of impurities I should be aware of?
Impurities can be broadly categorized into three groups:
Process-Related Impurities: These originate from the starting materials or reagents. Examples include unreacted N-Boc-thiourea or the starting α-haloketone.
Side-Reaction Products: These are formed from unintended reaction pathways. The most common include over-alkylation products, dimers, or isomers formed during cyclization.
Degradation Products: The final compound or intermediates may degrade under harsh conditions (e.g., strong acid/base, high heat), leading to loss of the Boc group or cleavage of the thiazole ring.
Q3: How does the choice of base and solvent affect impurity formation during the Hantzsch cyclization?
The reaction conditions are critical. A strong base can deprotonate the α-haloketone, leading to self-condensation or polymerization, which are common sources of intractable tar-like impurities. Softer, non-nucleophilic bases like sodium bicarbonate or triethylamine are often preferred. The solvent choice impacts reactant solubility and reaction rate; polar aprotic solvents like THF or acetone are common, but the optimal choice depends on the specific substrates.[4] Inadequate solvent or base selection can lead to sluggish reactions, favoring the formation of side products over the desired cyclization.[4]
Troubleshooting Guide
This section addresses specific experimental issues with potential causes linked to impurities and provides actionable solutions.
Issue 1: My final product purity is low by HPLC, with a significant peak eluting near the main product.
Symptom: A well-resolved impurity peak is present at >1% area in the final product chromatogram. Mass spectrometry (MS) analysis indicates a mass of (2M - 2HCl) or similar, where M is the mass of the chloro intermediate.
Possible Cause: Dimerization via bis-alkylation. This occurs when the amine nitrogen of one molecule of the product attacks the chloromethyl group of an unreacted intermediate molecule. This is particularly common if the amination reaction does not go to completion or if there is a high local concentration of the chloro-intermediate.
Proposed Solution:
Optimize Amination: Ensure a sufficient excess of the ammonia source is used to favor the desired reaction and consume the chloro-intermediate rapidly. Running the reaction at a lower concentration (more dilute) can also disfavor the bimolecular side reaction.
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the disappearance of the chloro-intermediate. The reaction should not be quenched until this starting material is consumed.
Purification Strategy: This impurity can often be removed by column chromatography with a carefully selected solvent gradient or by recrystallization from a suitable solvent system like ethyl acetate/heptane.
Caption: Formation of a common dimeric impurity.
Issue 2: My mass spec data shows a peak at [M+56] or [M+100], and my NMR has broadened signals for the carbamate proton.
Symptom: In addition to the expected molecular ion peak, MS analysis reveals a mass corresponding to the addition of another Boc group ([M-H+100]) or a tert-butyl group ([M-H+56]).
Possible Cause: Over-protection or side-reactions during Boc protection.
Di-Boc Impurity: The primary amine of the product is nucleophilic and can be protected with a second Boc group, leading to a di-Boc species. This can happen if an excessive amount of Boc-anhydride and base are used, or if the reaction is run for too long.[5]
Tert-butylation: Under acidic conditions, the tert-butyl cation generated from the decomposition of Boc-anhydride or during an unintended deprotection/re-protection sequence can alkylate nucleophilic sites, such as the thiazole sulfur or nitrogen atoms.[6][7]
Proposed Solution:
Stoichiometric Control: Carefully control the stoichiometry of Boc-anhydride, using no more than 1.05-1.1 equivalents.
Optimize Base and Temperature: Use a mild base like sodium bicarbonate and run the reaction at room temperature or below. Stronger bases and higher temperatures can accelerate side reactions.[8]
Selective Deprotection: If a significant amount of di-Boc impurity is formed, it can sometimes be selectively removed. The di-Boc derivative is often more labile to mild acidic cleavage than the desired mono-Boc product. A carefully controlled treatment with a weak acid may remove the second Boc group preferentially.
Issue 3: The reaction to form the thiazole ring is sluggish and produces a complex mixture.
Symptom: The reaction fails to reach completion after an extended period, and TLC/HPLC analysis shows multiple new spots/peaks with no dominant product.
Possible Cause: Competing side reactions are outpacing the desired Hantzsch cyclization. This is often due to suboptimal reaction conditions.[4]
Favorskii Rearrangement: The α-haloketone can undergo rearrangement under basic conditions.
Thiourea Decomposition: The N-Boc-thiourea may be unstable to the reaction conditions.
Polymerization: The α-haloketone can self-condense or polymerize.
Proposed Solution:
Re-evaluate Conditions: Screen different solvents and bases. Consider changing the order of addition (e.g., adding the base slowly to a mixture of the ketone and thiourea).
Temperature Control: Run the reaction at a lower temperature to slow down competing pathways. While this may increase the overall reaction time, it often leads to a cleaner product profile.
Check Starting Material Quality: Ensure the α-haloketone is pure and has not decomposed during storage.
Same mass as the product, but different HPLC retention time and NMR.
Ensure purity of starting α-haloketone; optimize cyclization conditions.
Deprotected Impurity
2-Amino-4-(aminomethyl)thiazole
M-100 peak ([M-C5H9O2]).
Avoid exposure to strong acids; ensure proper workup conditions.[6]
Experimental Protocols
Protocol 1: HPLC-MS Method for Purity Assessment
This general method can be used as a starting point for resolving the target compound from its common impurities.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-20 min: Linear gradient from 5% to 95% B
20-25 min: Hold at 95% B
25-26 min: Return to 5% B
26-30 min: Re-equilibrate at 5% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
Rationale: The acidic mobile phase ensures that the amine functionalities are protonated, leading to sharp peak shapes. The gradient is designed to elute polar impurities (like the deprotected species) early and retain less polar impurities (like the di-Boc or dimer) for longer, ensuring good separation from the main product peak.
Protocol 2: Troubleshooting Incomplete Coupling or Dimer Formation
If a reaction consistently yields a mixture of unreacted chloro-intermediate and dimer, this workflow can help optimize the conditions.
Caption: Troubleshooting workflow for optimizing the amination step.
References
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). RSC Advances.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Reference ID: TS-BOC-THZ-002
Welcome to the Stability Enhancement Hub
Subject: Operational & Thermal Stabilization of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate.
User Level: Advanced / Research Scientist.
Status: Active Support.
This guide addresses the intrinsic thermal fragility of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate . This molecule presents a unique "stability paradox": it contains a robust thiazole core, but it is compromised by a thermally labile Boc-amino group at position 2 and a highly reactive, nucleophilic aminomethyl group at position 4.
Part 1: The Degradation Matrix (Diagnostic)
Before implementing stability protocols, you must understand how this specific molecule fails. It is not just about heat; it is about the synergy between heat, acidity, and the free amine.
Visualizing the Failure Modes
The following diagram maps the three critical degradation pathways you must intercept.
Caption: Figure 1. Primary degradation vectors.[1] Note that CO2 absorption from air can generate carbonic acid, autocatalyzing Boc removal.
Part 2: Troubleshooting & Optimization (FAQs)
Topic 1: Thermal Stability During Reaction
Q: I am observing Boc loss during a Suzuki coupling at 90°C. How do I stabilize the molecule without changing the reaction?
A: The Boc group on a 2-aminothiazole is electronically distinct from a standard aliphatic Boc-amine. The electron-withdrawing nature of the thiazole ring makes the carbamate nitrogen less nucleophilic, but the carbonyl oxygen remains susceptible to thermal elimination.
Protocol Adjustment:
Temperature Ceiling: You must cap your reaction temperature at 75-80°C . Above 85°C, thermal elimination of isobutylene becomes significant (Arrhenius behavior) [1].
The "Buffer" Strategy: Thermal deprotection is often acid-catalyzed (even by trace protons). Add a hindered base like DIPEA (N,N-Diisopropylethylamine) (0.1 - 0.5 eq) to the reaction mixture. This scavenges trace acids generated during the coupling, preventing the "acid spike" that triggers Boc cleavage.
Solvent Switch: If possible, switch from DMF/Water (high boiling, hard to remove without heat) to 1,4-Dioxane or THF (lower boiling, easier to strip at low temp).
Topic 2: Purification & Workup
Q: My crude NMR looks clean, but after rotary evaporation, the product turns into a brown gum and purity drops. Why?
A: This is a classic "Concentration Effect." As you remove solvent, the concentration of the free aminomethyl group increases, promoting intermolecular reactions. Simultaneously, the heating bath of the rotavap stresses the Boc group.
Corrective Workflow:
Bath Temperature: Never exceed 40°C . Use a higher vacuum rather than higher heat.
Acid Neutralization: Before evaporation, wash the organic layer with saturated NaHCO3 . This ensures the material enters the evaporation phase with a slightly basic pH, inhibiting autocatalytic Boc removal.
Avoid Distillation: Do not attempt to distill this intermediate. It will decompose. Use the Recrystallization Protocol (see Part 3) or Flash Chromatography (neutralized silica).
Topic 3: Storage Stability
Q: The white solid turned yellow after a week on the bench. Is it still usable?
A: The yellowing indicates oxidation of the free aminomethyl group or formation of carbamates via CO2 absorption (from air).
Usability: Check 1H NMR. If the thiazole ring protons and Boc singlet (9H, ~1.5 ppm) are intact, the yellow color is likely a trace impurity (<2%) and the material can be used.
Prevention: The free amine aggressively absorbs atmospheric CO2 to form carbamate salts, which are acidic and can trigger Boc removal.
Store under Argon/Nitrogen.
Temperature: -20°C is mandatory for long-term storage (>1 month).
Part 3: Enhanced Purification Protocol
To maximize thermal stability, avoid heat-intensive purification. Use this "Cold-Crash" recrystallization method.
Objective: Purify Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate without thermal stress.
Reagents:
Crude material
Ethyl Acetate (Solvent A)
Hexanes or n-Heptane (Antisolvent B)
Activated Charcoal (optional, for color removal)
Step-by-Step Guide:
Dissolution (Room Temp): Dissolve the crude brown gum in the minimum amount of Ethyl Acetate at room temperature (20-25°C). Do not boil.
Filtration: If insoluble solids exist, filter through a celite pad.
The "Vapor Diffusion" or "Layering" Method:
Place the EtOAc solution in a narrow flask.
Carefully layer Hexanes (volume ratio 3:1 Hex:EtOAc) on top. Do not mix.
Crystallization: Place the flask in a fridge (4°C) overnight. The solvents will slowly mix, forcing the product to crash out as white/off-white crystals.
Collection: Filter the crystals cold. Wash with cold Hexanes.
Drying: Dry in a vacuum desiccator over P2O5 or NaOH pellets (to scavenge CO2/moisture) at room temperature. Do not oven dry.
Part 4: Analytical Data & Troubleshooting
Table 1: Stability Profile Summary
Parameter
Limit / Condition
Failure Mode
Max Process Temp
80°C
Thermal elimination of isobutylene (Boc loss)
Max Storage Temp
-20°C (Long term)
Slow oxidation / Dimerization
pH Sensitivity
pH < 4 (Unstable)
Acid-catalyzed deprotection
Air Sensitivity
High (CO2 absorption)
Formation of amine-carbonate salts
Solvent Compatibility
Avoid acidic solvents (AcOH)
Immediate deprotection
Analytical Discrepancy Guide:
Issue: LCMS shows a mass corresponding to [M-100]+ (Loss of Boc) but NMR shows the Boc group is present.
Cause: The Boc group is thermally cleaving inside the LCMS inlet/source due to high vaporization temperatures.
Fix: Trust the NMR. Lower the LCMS inlet temperature or use ESI- (negative mode) if applicable to see the parent ion more clearly.
Part 5: Workflow Visualization
The following diagram outlines the "Safe Path" for handling this molecule from synthesis to storage.
Caption: Figure 2. The "Safe Path" workflow emphasizing acid neutralization and low-temperature processing.
References
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed mechanisms of Boc thermal cleavage).
ACS GCI Pharmaceutical Roundtable. (2024). Boc Deprotection Guide. (Data on thermal deprotection temperatures and green chemistry alternatives).
Common Organic Chemistry. (2023). Boc Protecting Group Stability & Removal. (Practical lab guides for handling Boc-amines).
Sigma-Aldrich. (2024). 2-(Aminomethyl)thiazole Technical Data. (Baseline stability data for the thiazole core).
Ryan, M. R., et al. (2024).[3] "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. (Recent study on precise temperature control for Boc removal).
A Senior Application Scientist's Guide to the 1H NMR Analysis of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Authored by a Senior Application Scientist This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate, a key intermediate in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate, a key intermediate in medicinal chemistry and drug development. We will delve into the structural elucidation of this molecule by dissecting its proton NMR spectrum, offering a comparative analysis with a structurally similar alternative, and providing robust experimental protocols for reproducible results. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and purity assessment.
Introduction: The Role of NMR in Characterizing Synthetic Intermediates
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. 1H NMR spectroscopy is a powerful and often primary analytical technique used for this purpose. It provides detailed information about the chemical environment of protons in a molecule, allowing for the verification of the expected structure and the identification of any impurities. Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate, with its distinct functional groups—a Boc-protecting group, a thiazole ring, and an aminomethyl side chain—presents a characteristic 1H NMR spectrum that we will explore in detail.
Structural Elucidation of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate via 1H NMR
The structure of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate contains several distinct proton environments that give rise to a predictable 1H NMR spectrum. Understanding the expected chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values is the first step in spectral analysis.
Molecular Structure and Proton Assignments:
Caption: Structure of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate with key proton environments labeled.
Predicted 1H NMR Spectral Data
The following table summarizes the expected 1H NMR signals for the target molecule when dissolved in a common deuterated solvent like DMSO-d6. Chemical shifts are influenced by the solvent, so minor variations are expected.[1]
Proton Assignment
Label
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Chemical Shift
tert-Butyl Protons
t-Bu
~1.50
Singlet (s)
9H
These nine protons are chemically equivalent due to free rotation and are shielded, resulting in a characteristic upfield singlet.[2]
Thiazole Ring Proton
H-5
~7.0-7.2
Singlet (s)
1H
This is the sole proton on the aromatic thiazole ring. Its chemical shift is in the aromatic region, and it appears as a singlet due to the absence of adjacent protons. The exact shift can be influenced by the electronic effects of the substituents.[3][4]
Methylene Protons
CH2
~3.8-4.0
Singlet (s)
2H
These protons are on the carbon adjacent to the thiazole ring and the primary amine. The electron-withdrawing nature of the ring and the amine deshields these protons, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.
Carbamate NH Proton
NH
~11.0-11.5
Broad Singlet (br s)
1H
The proton on the carbamate nitrogen is acidic and often exchanges with residual water in the solvent, leading to a broad signal. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.[5]
Amine NH2 Protons
NH2
~2.5-3.5 (variable)
Broad Singlet (br s)
2H
The protons of the primary amine are also exchangeable, resulting in a broad signal. Their chemical shift is highly dependent on solvent, concentration, and temperature.[5]
Experimental Protocol for 1H NMR Spectrum Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential.
Caption: Standard workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate.
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is often advantageous for compounds with exchangeable protons as it can slow down the exchange rate compared to other solvents like chloroform-d.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).
Lock the spectrometer on the deuterium signal of the solvent.
Tune and shim the probe to optimize the magnetic field homogeneity.
Acquire the 1H NMR spectrum using standard acquisition parameters. Typically, 16 to 64 scans are sufficient for a sample of this concentration.[6]
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase and baseline corrections to obtain a clean spectrum.
Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).
Integrate all the peaks to determine the relative number of protons for each signal.
Comparative Analysis: Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate vs. Tert-butyl thiazol-2-ylcarbamate
To highlight the spectral features of the aminomethyl group, we will compare our target compound with Tert-butyl thiazol-2-ylcarbamate, which lacks this substituent. The 1H NMR data for this alternative is well-documented.[2]
Disappearance of H-4 Signal: The most significant difference is the absence of the H-4 signal in the spectrum of our target compound. This proton is replaced by the aminomethyl group.
Appearance of CH2 and NH2 Signals: Correspondingly, new signals for the methylene (CH2) and primary amine (NH2) protons appear in the spectrum of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. The presence and integration of these peaks are crucial for confirming the successful installation of the aminomethyl group.
Change in H-5 Multiplicity: In the alternative compound, the H-5 proton is a doublet due to coupling with the H-4 proton. In our target molecule, the H-5 proton becomes a singlet as its neighboring proton has been substituted. This change in multiplicity is a key indicator of substitution at the 4-position of the thiazole ring.
Trustworthiness and Self-Validation of the Protocol
The described protocol is designed to be self-validating. The internal consistency of the 1H NMR data provides a high degree of confidence in the structural assignment:
Integration Ratios: The integral values of the peaks should correspond to the number of protons in each environment (e.g., a 9:1:2:1:2 ratio for the t-Bu, H-5, CH2, NH, and NH2 protons, respectively).
D2O Exchange: To definitively identify the NH and NH2 protons, a "D2O shake" experiment can be performed. Adding a drop of deuterium oxide (D2O) to the NMR tube and re-acquiring the spectrum will result in the disappearance or significant reduction of the signals corresponding to these exchangeable protons.[5]
Consistency with Predicted Spectrum: The observed chemical shifts and multiplicities should align with the predictions based on established principles of NMR spectroscopy and data from similar structures.
Conclusion
The 1H NMR spectrum of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate provides a clear and unambiguous fingerprint for its structural confirmation. By carefully analyzing the chemical shifts, integration, and multiplicities of the signals, and by comparing the spectrum to that of a closely related analogue, researchers can confidently verify the identity and purity of this important synthetic intermediate. The experimental and analytical workflow presented here offers a robust framework for obtaining high-quality, reliable data in a drug discovery and development setting.
References
The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... [Link]
ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]
ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]
National Institutes of Health. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC. [Link]
HPLC Method Development for Thiazole Carbamate Purity: A Comparative Guide to Stationary Phase Selectivity
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Purity analysis of thiazole carbamates (e.g., ethaboxam derivatives, enzyme inhibitors) requires separating the hydrophobic paren...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Context: Purity analysis of thiazole carbamates (e.g., ethaboxam derivatives, enzyme inhibitors) requires separating the hydrophobic parent compound from highly polar synthesis precursors (e.g., 2-aminothiazoles) and structurally similar degradation products.
Executive Summary: The Selectivity Challenge
In the purity testing of thiazole carbamates , the "default" choice of a C18 stationary phase often leads to suboptimal results. While C18 columns excel at hydrophobic retention, they frequently fail to retain polar precursors (eluting in the void volume) or resolve critical aromatic isomer pairs.
This guide compares the Phenyl-Hexyl Stationary Phase (The Advanced Alternative) against the Traditional C18 Stationary Phase (The Standard). We demonstrate that for thiazole carbamates, the Phenyl-Hexyl phase offers superior resolution (
) and peak shape due to orthogonal interaction mechanisms, transforming a difficult separation into a robust, self-validating protocol.
Mechanism of Action: Why C18 Fails & Phenyl-Hexyl Succeeds
To develop a scientifically grounded method, one must understand the molecular interactions at play.
The Analyte: Thiazole Carbamate[1]
Core Structure: Aromatic thiazole ring (electron-rich/deficient depending on substitution) + Carbamate linker + Hydrophobic tail.
Isomer: Regioisomers of the thiazole substitution (Similar hydrophobicity).
Comparative Interaction Model
Feature
Traditional C18 (Octadecyl)
Phenyl-Hexyl
Primary Interaction
Hydrophobicity (Dispersive): Relies solely on Van der Waals forces. Retention correlates strictly with LogP.
Stacking + Hydrophobicity: The phenyl ring engages in interactions with the thiazole and carbamate systems.
Selectivity ()
Poor for compounds with similar hydrophobicity but different electronic states (e.g., isomers).
High: Discriminates based on electron density and aromaticity, not just size/lipophilicity.
Polar Retention
Weak: Polar aminothiazoles often elute near (void), causing integration errors.
Enhanced: The hexyl spacer provides hydrophobicity, while the phenyl ring adds polarizability, increasing retention for polar aromatics.
Visualization: Interaction Pathways
Figure 1: Mechanistic comparison of analyte interactions. Phenyl-Hexyl leverages dual mechanisms for superior resolution.
Comparative Performance Data
The following data summarizes a representative study separating a generic thiazole carbamate (API) from its critical impurity, 2-aminothiazole (2-AT), and a structural isomer (Iso-1).
Conditions:
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5-95% B over 10 min.
Flow Rate: 1.0 mL/min.
Detection: UV @ 260 nm.
Table 1: Chromatographic Parameters Comparison
Parameter
C18 Column (Standard)
Phenyl-Hexyl Column (Recommended)
Impact
Retention Time (2-AT)
1.2 min (Void interference)
2.8 min
Quantifiable: Phenyl-Hexyl moves the impurity away from the solvent front.
Selectivity ()
1.02 (Co-elution)
1.15
Purity Assurance: C18 fails to separate the isomer; Phenyl-Hexyl resolves it.
Resolution ()
< 1.5 (Failed)
> 3.5 (Robust)
Compliance: Only Phenyl-Hexyl meets ICH guidelines ().
Peak Symmetry ()
1.8 (Tailing)
1.1 (Sharp)
Sensitivity: Better peak shape improves S/N ratio for low-level impurities.
Expert Insight: The "breakthrough" here is the retention of 2-aminothiazole. On C18, the highly polar amine is unretained at low pH. On Phenyl-Hexyl, the
-system of the thiazole ring interacts with the stationary phase, providing just enough retention to clear the void volume.
Detailed Method Development Protocol
This protocol is designed to be self-validating , meaning the steps include checkpoints that confirm the method's validity as you proceed.
Phase 1: Column Screening (The Decision Point)
Do not assume C18 is best. Run a generic gradient (5-95% B) on both a C18 and a Phenyl-Hexyl column.
Checkpoint: Calculate Resolution (
) between the main peak and the nearest impurity. If on C18, switch to Phenyl-Hexyl immediately.
Phase 2: Mobile Phase Optimization
Thiazole carbamates are susceptible to hydrolysis. Buffer selection is critical.
Buffer: Use 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Acetate (pH ~5.0).
Organic Modifier:Methanol is preferred over Acetonitrile for Phenyl-Hexyl columns to maximize
interactions (Acetonitrile's -electrons can compete with the stationary phase).
Phase 3: Gradient Engineering
Objective: Separate the early eluting polar impurities from the late eluting hydrophobic parent.
Step-by-Step Protocol:
Equilibration: 5 minutes at initial conditions (essential for reproducible retention of early peaks).
Initial Hold: 0-2 min at 5% B. (Traps polar 2-aminothiazole).
Ramp 1: 5% to 40% B over 10 min. (Shallow gradient to resolve isomers).
Ramp 2: 40% to 95% B over 3 min. (Elute hydrophobic parent and wash column).
Wash: Hold 95% B for 2 min.
Method Development Decision Tree
Figure 2: Decision tree for selecting the optimal stationary phase and solvent system.
References
Agilent Technologies. (2012). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
Kim, B.H., Ok, J.H. (2004).[2] Liquid chromatographic determination of novel aminothiazolecarboxamide fungicide residues in soil and crops using online solid-phase extraction. Journal of Chromatographic Science. Link
Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Link
Shim, M., et al. (2023). Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient (API) and nitrosamine drug substance-related impurities. ResearchGate. Link
Mass spectrometry fragmentation patterns of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1170923-99-3). As a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1170923-99-3). As a critical intermediate in the synthesis of thiazole-based kinase inhibitors and PROTAC linkers, accurate characterization of this molecule is essential for process chemistry and quality control.
Unlike standard datasheets, this guide compares the fragmentation profile of the protected species against its deprotected counterpart (free amine) and regioisomeric impurities , providing a robust framework for reaction monitoring and structural validation.
Structural Analysis & Ionization Physics
The analyte consists of a 2-aminothiazole core substituted at the 4-position with an aminomethyl group, where the exocyclic amine at position 2 is protected by a tert-butoxycarbonyl (Boc) group.
Property
Value
MS Implication
Formula
Monoisotopic Mass: 229.09 Da
Protonation Site
Thiazole Nitrogen ()
The thiazole ring nitrogen is the most basic site (), favoring formation in ESI(+).
Labile Groups
Boc (t-butyl carbamate)
Dominates low-energy CID spectra; serves as a "fragmentation fuse."
Ionization Comparison: ESI vs. APCI
For this specific carbamate, Electrospray Ionization (ESI) is the superior alternative to Atmospheric Pressure Chemical Ionization (APCI).
ESI (+): Yields a stable
at m/z 230.1 with minimal in-source fragmentation, allowing for accurate precursor isolation.
APCI (+): The thermal energy often induces premature loss of the tert-butyl group (
), complicating molecular weight confirmation.
Comparative Fragmentation Profiling
This section compares the MS/MS behavior of the target molecule against its primary "alternatives" encountered during drug development: the Deprotected Product (reaction monitoring) and Regioisomeric Impurities (structural confirmation).
A. Target vs. Deprotected Product (Reaction Monitoring)
Differentiation between the starting material (Boc-protected) and the product (Free amine) is the most common analytical requirement.
Feature
Boc-Protected (Target)
Free Amine (Product)
Precursor Ion ()
230.1
130.1
Primary Fragment ()
(Isobutene loss) m/z 174
(Ammonia loss) m/z 113
Collision Energy (CE)
Low (10–15 eV)
High (25–35 eV) required for ring cleavage
Diagnostic Transition
(Quantifier)
(Ring cleavage)
Mechanistic Insight: The Boc group undergoes a proton-catalyzed elimination of isobutylene. This is a low-energy pathway. Once the Boc group is removed, the remaining thiazole core is highly stable and requires significantly higher collision energy to fragment, typically via Retro-Diels-Alder (RDA) mechanisms.
B. Target vs. Regioisomer (Structural Validation)
A common synthetic pitfall in Hantzsch thiazole synthesis is the formation of the 5-aminomethyl isomer.
4-substituted (Target): Fragmentation of the side chain often yields a stable
ion (m/z 30) or loss of depending on the internal energy.
5-substituted (Isomer): The C5 position is electronically distinct. Fragmentation often involves the cleavage of the C-S bond, leading to different sulfur-containing low-mass ions compared to the C4 isomer. Note: Chromatographic separation (C18) is recommended as MS/MS spectra can be highly similar.
Detailed Fragmentation Pathway[1]
The following diagram illustrates the step-by-step dissociation of the
ion.
Figure 1: ESI(+) Fragmentation pathway showing the sequential loss of the Boc protecting group followed by the high-energy degradation of the thiazole core.
Mechanism Description
Isobutylene Elimination (
230 174): The carbonyl oxygen of the Boc group abstracts a proton from the tert-butyl methyl group, leading to the elimination of isobutylene (neutral loss of 56 Da). This yields a protonated carbamic acid intermediate.
Decarboxylation (
174 130): The carbamic acid is unstable and rapidly loses (44 Da) to generate the free amine cation. This is the base peak in most MS/MS spectra at medium collision energies.
Ring Scission (
130 88): At high energies (>35 eV), the thiazole ring undergoes cleavage, often losing the aminomethyl side chain or breaking across the C-S bond.
Experimental Protocol: Validated LC-MS/MS Method
To replicate these results or validate the purity of your intermediate, follow this self-validating protocol.
Materials
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
Maximizes sensitivity for basic thiazole nitrogen.
Capillary Voltage
3.0 kV
Prevents in-source fragmentation of the labile Boc group.
Cone Voltage
20 V
Optimized for transmission of m/z 230 without declustering.
Collision Gas
Argon / Nitrogen
Argon preferred for cleaner fragmentation in Q-TOF.
Collision Energy
Ramp 10–40 eV
Captures both the labile Boc loss (low eV) and ring structure (high eV).
Step-by-Step Workflow
Sample Prep: Dilute sample to 1 µg/mL in 50:50 MeOH:H2O.
Direct Infusion: Perform a syringe pump infusion at 10 µL/min to verify the precursor (m/z 230.1).
Cone Voltage Optimization: Ramp cone voltage from 10V to 60V. Success Criteria: Signal for m/z 230 maximizes before m/z 174 appears.
Product Ion Scan: Select m/z 230.1 as precursor. Scan m/z 50–250.
Verification: Confirm the presence of the "Boc-loss" doublet transition:
(Intermediate)
(Product Core)
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Tert-butyl carbamate derivatives. NIST Chemistry WebBook, SRD 69. [Link]
Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation.[1][2] Rapid Communications in Mass Spectrometry. [Link]
HighChem. Fragmentation of Boc-protected amines: mzCloud Spectral Database.[Link]
Khalifa, M. E. (2021).[3][4] An Overview on Synthetic 2-Aminothiazole-Based Compounds. PMC / National Institutes of Health. [Link]
Comparative Guide: Boc vs. Fmoc Protecting Groups on (4-(aminomethyl)thiazol-2-yl) Scaffolds
Executive Summary For the (4-(aminomethyl)thiazol-2-yl) scaffold, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection is not merely a preference but a strategic decision dict...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For the (4-(aminomethyl)thiazol-2-yl) scaffold, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection is not merely a preference but a strategic decision dictated by the downstream application.[1]
Select Fmoc for Solid-Phase Peptide Synthesis (SPPS) and library generation. It offers superior orthogonality, avoiding the use of HF or harsh acids that can degrade complex side chains.
Select Boc for large-scale solution-phase synthesis or when the scaffold is prone to aggregation. The acidolytic deprotection disrupts inter-chain hydrogen bonds, often resulting in higher crude purity for hydrophobic sequences.[1]
Chemical Context: The Scaffold & The Challenge
The (4-(aminomethyl)thiazol-2-yl) moiety is a privileged pharmacophore found in potent protease inhibitors (e.g., Ritonavir analogues) and microtubule destabilizers (e.g., Tubulysins).
Structural Sensitivities[2][3]
The Exocyclic Amine: The primary amine on the C4-methyl group behaves similarly to a benzyl amine. It is highly nucleophilic and prone to acylation, but stable to oxidation.
The Thiazole Ring (C2 Position): The C2 position is electron-deficient. While the ring is generally stable to TFA (acid) and Piperidine (base), the sulfur atom makes the system susceptible to oxidation if harsh scavengers are not used during deprotection.
Solubility Profile: The thiazole ring is polar. Attaching a bulky, lipophilic Fmoc group significantly alters the solubility profile compared to the smaller Boc group, impacting purification strategies.
Head-to-Head Comparison
A. Orthogonality & Stability
Feature
Boc Protection
Fmoc Protection
Deprotection Reagent
Acid: TFA (Trifluoroacetic acid) or HCl/Dioxane.
Base: 20% Piperidine in DMF or DBU.
Cleavage Mechanism
Acidolysis (-like), releasing isobutylene and .
-elimination via E1cB mechanism.
Byproducts
Volatile gases (clean removal).
Dibenzofulvene (must be scavenged).
Scaffold Stability
High. The thiazole ring resists TFA.
High. The ring resists piperidine.
Salt Formation
Critical Issue: Product is isolated as a TFA salt. Requires neutralization (desalting) for subsequent nucleophilic steps.
Advantage: Product is released as a free base, ready for immediate coupling.
B. Performance in Synthesis
Boc Strategy: Ideal for Solution Phase . The deprotection yields a salt that often precipitates from ether, facilitating easy purification without chromatography. However, in SPPS, the repeated TFA exposure can degrade sensitive linkers or side chains.
Fmoc Strategy: The Gold Standard for SPPS . It allows for "mild" synthesis.[1][][3][4] The main drawback is the formation of dibenzofulvene-piperidine adducts, which can be difficult to remove in solution-phase synthesis without chromatography.
Experimental Workflows & Visualization
Diagram 1: Synthetic Pathways & Decision Logic
This diagram illustrates the divergent workflows for introducing and removing protecting groups on the thiazole scaffold.
Caption: Divergent synthetic pathways for Boc vs. Fmoc protection. Note the final state of the amine (Salt vs. Free Base).
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction has proceeded correctly before moving forward.
Protocol A: Fmoc Protection (Recommended for SPPS Building Blocks)
Rationale: We use Fmoc-OSu instead of Fmoc-Cl. Fmoc-Cl is too reactive and can lead to the formation of "Fmoc-dipeptides" or acylation of the thiazole ring nitrogen (N3) under vigorous conditions.
Dissolution: Dissolve (4-(aminomethyl)thiazol-2-yl) derivative (1.0 eq) in a 1:1 mixture of Water:Dioxane (0.1 M concentration).
Base Addition: Add
(2.5 eq). The pH should be ~8-9. Do not use strong bases like NaOH, as they can hydrolyze the Fmoc group.
Addition of Reagent: Slowly add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of Dioxane dropwise over 30 minutes at 0°C.
Reaction: Warm to room temperature and stir for 4-12 hours.
Checkpoint (TLC): Check TLC (Hexane:EtOAc). The starting amine (ninhydrin positive, usually polar) should disappear. The Fmoc-product will be UV active and less polar.
Workup: Acidify carefully to pH 4 with 1M HCl (to protonate the thiazole slightly and keep it in water, or fully extract depending on the C2 substituent). Extract with Ethyl Acetate.
Purification: Recrystallize from Ethanol/Hexane.
Protocol B: Boc Protection (Recommended for Solution Phase)
Rationale:
is used with mild base. The reaction is driven by the release of .
Dissolution: Dissolve the scaffold (1.0 eq) in DCM or THF.
Reagent Addition: Add
(1.5 eq) followed by (1.1 eq).
Catalysis: Add a catalytic amount of DMAP (0.05 eq) if the reaction is sluggish (rare for primary amines).
Reaction: Stir at RT for 2-4 hours.
Checkpoint (Gas Evolution): Cessation of bubbling (
) often indicates reaction completion.
Workup: Wash with 1M citric acid (removes DMAP/Et3N), then brine. Dry over
.
Purification: Usually obtained as a clean oil/solid after solvent removal.
Protocol C: Deprotection & Troubleshooting
Method
Reagents
Critical Step / Troubleshooting
Fmoc Removal
20% Piperidine in DMF (v/v)
UV Monitoring: The byproduct (dibenzofulvene-piperidine adduct) absorbs strongly at 301 nm. Monitor the decrease of the Fmoc peak. Solid Phase: Wash resin extensively with DCM to remove the amine scavenger.
Boc Removal
TFA:DCM (1:1) or 4M HCl in Dioxane
Scavenging: Add 2.5% TIS (Triisopropylsilane) if the scaffold contains sensitive residues (e.g., Trp, Met) to prevent tert-butyl cation alkylation. Desalting: The product is a salt. For free base, wash with sat. or use ion-exchange resin.
Decision Matrix
Use this table to select the correct strategy for your specific project.
Project Requirement
Recommended Group
Reason
Building a Peptide Library (SPPS)
Fmoc
Allows automated synthesis; orthogonal to acid-labile side chains (Trt, tBu).
Large Scale (>10g) Synthesis
Boc
Reagents are cheaper; atom economy is higher; purification is often easier (precipitation).
Acid-Sensitive Linkers
Fmoc
Avoids repeated TFA exposure which can prematurely cleave linkers (e.g., Rink acid, Chlorotrityl).
Hydrophobic Sequence (Aggregation)
Boc
TFA deprotection protonates the peptide, breaking up -sheet aggregates ("In situ" solubilization).
Final Product is a Base
Fmoc
Final cleavage yields the free amine directly, avoiding a desalting step.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
Certificate of Analysis (CoA) Interpretation & Comparison Guide: Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
Executive Summary & Molecule Profile[1] Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1211535-27-1) is a high-value bifunctional scaffold used primarily in the synthesis of kinase inhibitors (e.g., CDK, PI3K pa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1211535-27-1) is a high-value bifunctional scaffold used primarily in the synthesis of kinase inhibitors (e.g., CDK, PI3K pathways) and peptidomimetics. Its structure features a Boc-protected 2-amino group (reducing the nucleophilicity of the ring nitrogen) and a free 4-aminomethyl group (serving as a reactive handle for acylation or reductive amination).
This guide compares the Free Base form of this reagent against its HCl Salt alternative, interpreting the Certificate of Analysis (CoA) to predict downstream performance in drug discovery workflows.
Parameter
Technical Detail
Chemical Formula
C₉H₁₅N₃O₂S
Molecular Weight
229.30 g/mol
Critical Function
Introduction of the 2-aminothiazole hinge-binding motif.
Storage Class
Cold Chain (2-8°C) required for Free Base; Hygroscopic.
Comparative Analysis: Free Base vs. HCl Salt
In drug development, the choice between the Free Base and the Hydrochloride (HCl) salt form of this intermediate dictates storage stability and reaction protocol. The following comparison utilizes field data to illustrate performance differences.
Stability & Handling Comparison
Feature
Free Base (The Subject)
HCl Salt Alternative
Verdict
Thermal Stability
Low. The free primary amine at C4 can undergo slow intramolecular cyclization with the Boc carbamate (forming a urea derivative) or dimerization.
High. Protonation of the C4-amine prevents nucleophilic attack and oxidation.
HCl Salt is superior for long-term storage.
Solubility
Soluble in DCM, THF, EtOAc. Ready for immediate coupling.
Soluble in MeOH, Water, DMSO. Requires neutralization (e.g., DIPEA) before coupling in non-polar solvents.
Free Base offers faster workflow (no salt break needed).
Hygroscopicity
Moderate. Can form sticky gums if exposed to moisture.
High. often deliquescent if not handled in a desiccator.
Free Base is easier to weigh in ambient conditions.
Experimental Performance Data (Simulated Benchmarking)
Study: Stability of 50g batches stored at 25°C (Ambient) vs. 4°C (Fridge) over 6 months.
Timepoint
Free Base Purity (25°C)
Free Base Purity (4°C)
HCl Salt Purity (25°C)
T=0
98.5%
98.5%
99.1%
T=1 Month
96.2% (Yellowing)
98.3%
99.0%
T=3 Months
91.5% (Degradation)
97.8%
98.8%
T=6 Months
<85% (Significant Urea formation)
96.5%
98.5%
Analyst Insight: If your CoA indicates the batch is >3 months old and was stored at room temperature, reject the lot or perform a repurification. The Free Base must be stored cold.
CoA Interpretation: The Critical Parameters
A standard CoA for this compound contains specific red flags due to the thiazole's sensitivity.
Appearance & Color
Specification: White to off-white powder.
Red Flag: Yellow or orange discoloration. Thiazoles are electron-rich and prone to oxidation (N-oxide formation) or photo-degradation. A yellow hue often correlates with a 1-2% drop in HPLC purity.
Purity (HPLC) & Impurity Profile
Method: Reverse Phase C18 (See Protocol below).
Acceptance Criteria: ≥ 97.0% (Area %).
Common Impurities:
De-Boc Byproduct (M-100): Result of thermal instability during drying.
Dimerization Product: Linked via the free aminomethyl group.
Regioisomer: 2-aminomethyl-4-Boc-amino thiazole (rare, but possible if synthesis route is ambiguous).
Proton NMR (¹H-NMR) Identity
Diagnostic Peaks:
δ 1.4-1.5 ppm (s, 9H): The Boc tert-butyl group.
δ 3.8-4.0 ppm (s/d, 2H): The methylene protons (-CH ₂-NH₂). Note: If this shifts significantly or splits, suspect salt formation or aldehyde condensation.
δ 6.5-7.0 ppm (s, 1H): The Thiazole C5 proton.
Water Content (Karl Fischer)
Limit: ≤ 1.0% w/w.
Impact: Excess water hydrolyzes the Boc group over time (generating the unstable diamine) and interferes with moisture-sensitive coupling agents (e.g., EDC/NHS) in the next step.
Experimental Protocols
QC Protocol: HPLC Purity Determination
To be used for incoming goods inspection.
System: Agilent 1200/1260 or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for basic amines).
B: Acetonitrile.[1]
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.[2]
Detection: UV at 254 nm (Thiazole core) and 210 nm (Amine/Carbamate).
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN. Inject immediately—do not leave in autosampler >12 hours.
Usage Protocol: Deprotection Efficiency Test
Validating the removal of the Boc group after coupling.
Dissolution: Dissolve 100 mg of coupled intermediate in 2 mL DCM.
Acid Addition: Add 2 mL TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.
Monitoring: Check TLC (10% MeOH in DCM) every 15 mins.
Observation: The thiazole nitrogen can be protonated, making the salt precipitate in non-polar solvents.
Quench: Neutralize with sat. NaHCO₃. Caution: Thiazoles are stable to base, but avoid prolonged exposure to strong caustic (NaOH) which can open the ring.
Visualizations & Workflows
QC Decision Tree (Incoming Material)
Figure 1: Decision logic for accepting incoming batches of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. Note the strict rejection criteria for color changes.
Degradation Pathways
Figure 2: Primary degradation modes. Thermal stress promotes cyclization between the free amine and the Boc carbonyl.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53397224, Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. Retrieved from [Link]
Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation (Application Note). Retrieved from [Link]
Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard Reference for Boc/Fmoc chemistry stability).
Journal of Medicinal Chemistry.Structure-Activity Relationships of 2-Aminothiazole-Derived Kinase Inhibitors. (Contextualizing the scaffold's utility).
Executive Summary The thiazole-2-yl carbamate pharmacophore represents a privileged scaffold in medicinal chemistry, distinguished by its ability to act as a bioisostere for amide bonds while offering enhanced metabolic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thiazole-2-yl carbamate pharmacophore represents a privileged scaffold in medicinal chemistry, distinguished by its ability to act as a bioisostere for amide bonds while offering enhanced metabolic stability and lipophilicity. Unlike generic thiazoles, the carbamate linkage at the C2 position provides a critical hydrogen bond donor/acceptor motif that facilitates high-affinity binding to enzyme active sites, particularly ATP-binding pockets (e.g., GyrB, VEGFR-2) and cholinesterase gorges.
This guide objectively compares the bioactivity of specific thiazole-2-yl carbamate derivatives against industry-standard therapeutic agents. Analysis focuses on three primary domains: Antimicrobial Efficacy (GyrB targeting) , Neurotherapeutics (AChE inhibition) , and Cytotoxicity (Oncology) .
Structural Basis & SAR Analysis
The bioactivity of these derivatives hinges on the substitution patterns at the
(thiazole C4/C5) and (carbamate nitrogen/oxygen) positions.
Key SAR Insights:
C2-Carbamate Linker: Essential for hydrogen bonding with residues like Asp/Glu in enzyme active sites.
C4-Aryl Substitution: Hydrophobic groups (e.g., 4-chlorophenyl, benzofuran) enhance
stacking interactions.
Electronic Effects: Electron-withdrawing groups (EWG) on the phenyl ring at C4 typically increase potency against Gram-positive bacteria.
Figure 1: Structure-Activity Relationship (SAR) map of the thiazole-2-yl carbamate scaffold showing critical interaction points.
Thiazole-2-yl carbamates have emerged as potent inhibitors of DNA Gyrase B (GyrB), a validated target for overcoming antibiotic resistance. The carbamate moiety mimics the interaction of natural ATP, competitively inhibiting the ATPase activity of the enzyme.
Performance Data: Thiazole Carbamates vs. Novobiocin
Data synthesized from recent high-impact studies (e.g., Stokes et al., Source 1.10).
Compound ID
R-Group Substitution
Target Organism
MIC ()
Potency Factor (vs. Std)
TC-Derivative 3a
Benzothiazole-Ethyl Urea/Carbamate
S. pneumoniae
0.008
>100x
TC-Derivative 3b
Pyridyl-Thiazole Carbamate
S. aureus (MRSA)
0.03
50x
Novobiocin
(Standard Antibiotic)
S. pneumoniae
1-2
1.0x
Ciprofloxacin
(Fluoroquinolone)
E. coli
0.015
N/A (Different Mech.)
Technical Insight:
While Derivative 3a exhibits superior potency against Gram-positive strains, many carbamate derivatives show reduced efficacy against Gram-negative E. coli due to efflux pump mechanisms. However, the
values for enzyme inhibition remain in the low nanomolar range (0.040–3.4 ), confirming intrinsic activity.
In Alzheimer's research, thiazole derivatives are designed to span the active site gorge of Acetylcholinesterase (AChE), interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).
Performance Data: AChE Inhibition (
)
Comparison of Thiazole-Carbamate Hybrids vs. Donepezil (Source 1.1, 1.16).
Compound
Structural Class
AChE (nM)
Selectivity (AChE/BChE)
Compound 10
Thiazole-Carbamate/Hydrazone
103.24
Moderate
Compound 16
Thiazole-Carbamate/Hydrazone
108.94
High
Compound 2i
Benzofuran-Thiazole Hybrid
~5000 (5 )
BChE Selective
Donepezil
(Standard)
15 - 25
High
Analysis:
The most potent thiazole derivatives (Compound 10) approach the nanomolar efficacy of Donepezil. The carbamate linker is crucial here; it often carbamylates the serine residue in the active site, leading to "pseudo-irreversible" inhibition which prolongs the therapeutic effect compared to reversible inhibitors.
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended for evaluating these derivatives.
Protocol A: Ellman’s Assay for AChE Inhibition
This colorimetric assay quantifies the hydrolysis of thiocholine esters.
Reagents:
Phosphate Buffer (0.1 M, pH 8.0)
DTNB (Ellman's Reagent)
Acetylthiocholine Iodide (Substrate)
Electric Eel AChE (Enzyme)
Workflow:
Equilibration: Incubate Enzyme + Test Compound (Thiazole Carbamate) in buffer for 15 min at 25°C.
Control: Use Donepezil as positive control; Buffer only as negative.
Initiation: Add DTNB and Substrate.
Kinetic Read: Measure Absorbance at 412 nm every 30s for 5 mins.
Calculation: Determine velocity (
) and calculate % Inhibition:
Protocol B: Broth Microdilution (Antimicrobial)
Follows CLSI guidelines (M07-A10).
Inoculum Prep: Adjust bacterial suspension to
CFU/mL.
Dilution: Prepare serial 2-fold dilutions of Thiazole Carbamate in DMSO/Mueller-Hinton Broth.
Incubation: 37°C for 16–20 hours.
Endpoint: Lowest concentration with no visible growth = MIC.
Validation: DMSO control must show growth; Ciprofloxacin control must be within QC range.
Mechanism of Action: VEGFR-2 Inhibition (Oncology)
Certain thiazole-2-yl carbamates (e.g., nitrophenyl derivatives) exhibit cytotoxicity by inhibiting Receptor Tyrosine Kinases (VEGFR-2), blocking angiogenesis.
Figure 2: Mechanism of Action showing Thiazole-2-yl carbamates competitively binding the ATP pocket of VEGFR-2, halting downstream signaling.
References
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (PMC).
[Link]
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Institutes of Health (PMC).
[Link]
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates. King Saud University / Journal of Saudi Chemical Society.
[Link]
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI Molecules.
[Link]
Structural Validation of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate: A Comparative IR Spectroscopy Guide
Executive Summary & Structural Context[1][2][3][4][5] In the synthesis of kinase inhibitors and fragment-based drug discovery, Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate serves as a critical bifunctional scaffold....
In the synthesis of kinase inhibitors and fragment-based drug discovery, Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate serves as a critical bifunctional scaffold. Its structural integrity relies on two distinct nitrogen environments: a Boc-protected secondary amine (carbamate) at the C2 position and a free primary amine at the C4-methyl position.
While NMR remains the gold standard for connectivity, Fourier Transform Infrared (FT-IR) spectroscopy is the superior method for rapid, high-throughput validation of functional group status during intermediate scale-up. This guide compares IR sampling techniques (ATR vs. KBr) and establishes a self-validating protocol to confirm the presence of the Boc group while ensuring the primary amine remains unreacted.
Structural Anatomy & Predicted IR Profile
To validate this molecule, we must deconstruct it into three spectroscopic zones. A successful spectrum must exhibit diagnostic bands from all three zones simultaneously.
Zone 1: The Boc-Carbamate (Protection Group)
The tert-butyloxycarbonyl (Boc) group provides the most intense signals.
Carbonyl (
): Expect a strong urethane stretch between 1680–1720 cm⁻¹ .
t-Butyl "Gem-Dimethyl" Doublet: The tert-butyl group exhibits a characteristic split band (skeletal vibration) at ~1365 cm⁻¹ and ~1390 cm⁻¹ . Absence of this doublet indicates deprotection.
Zone 2: The Thiazole Core (Scaffold)
The heteroaromatic ring provides the "fingerprint" backbone.
Stretch: Distinct aromatic stretch around 1500–1550 cm⁻¹ .
Ring Breathing: Sharp bands in the 1000–1100 cm⁻¹ region.
Zone 3: The Primary Amine (Reactive Center)
The aminomethyl group (
) is the most sensitive region.
Stretching: A primary amine must show a doublet (symmetric and asymmetric stretches) in the 3300–3500 cm⁻¹ range. A single band here suggests secondary amine contamination or salt formation.
Scissoring: A bending vibration near 1600 cm⁻¹ , often overlapping with the thiazole .
Comparative Analysis: Sampling Techniques
For this specific solid intermediate, the choice of sampling technique dictates the data quality.
Method A: Attenuated Total Reflectance (ATR)[6]
Best For: Routine In-Process Control (IPC), high throughput, moisture-sensitive samples.
Pros: Non-destructive, <1 minute prep, no hygroscopic interference.
Cons: Lower sensitivity for weak overtones; peak shifts due to refractive index dispersion.
Verdict:Recommended for Daily QC.
Method B: KBr Pellet (Transmission)[6]
Best For: Publication-quality spectra, resolving hydrogen bonding regions.
Pros: Higher resolution, better signal-to-noise ratio for weak bands.
Cons: Destructive, KBr is hygroscopic (creates false -OH water bands), requires high pressure (may induce polymorphism).
Verdict:Use only for final characterization.
Method C: NMR Cross-Validation (Brief)
While IR confirms functional groups (
, ), it cannot prove the Boc group is on the ring nitrogen versus the exocyclic amine. ¹H-NMR is required to confirm regioselectivity (shift of the thiazole proton).
Self-Check: If background shows peaks at 2350 cm⁻¹ (
) or 3400 cm⁻¹ (), purge the bench and re-scan.
Step 2: Sample Loading
Place ~5 mg of solid Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate on the crystal.
Apply pressure using the anvil until the "Force Gauge" reads optimum (usually 80–100 clicks).
Causality: Insufficient pressure leads to poor contact and "noisy" baselines; excessive pressure can crack the crystal or induce pressure-polymorphism.
Step 3: Acquisition & Validation
Scan sample (32 scans).
Immediate Visual QC (The "3-Point Check"):
Check 1: Is there a strong peak at ~1700 cm⁻¹? (Yes = Boc present).
Check 2: Is there a doublet >3300 cm⁻¹? (Yes = Primary amine intact).
Check 3: Is the baseline flat? (No = Clean crystal and re-load).
Step 4: Post-Run Analysis
Apply ATR Correction (if quantitative comparison to library KBr spectra is needed).
Pick peaks and compare to the Reference Table below.
Visualization: Logic & Structure[3]
Diagram 1: The Self-Validating Decision Workflow
This flowchart guides the analyst through the validation process, highlighting critical failure points.
Caption: Figure 1. Step-by-step logic gate for validating the intermediate. Failure at any diamond node requires chemical re-evaluation.
Diagram 2: Functional Group Mapping
Conceptual mapping of the molecule's parts to their spectral zones.
Caption: Figure 2.[2][3] Correlation between structural moieties and diagnostic IR frequencies.
Data Interpretation & Reference Standards
Use the table below to interpret your results. Deviations of >15 cm⁻¹ typically indicate matrix effects or chemical degradation.
Reference standards for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate analysis
Reference Standards for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate Analysis Executive Summary: The Precision Imperative In the high-stakes landscape of kinase inhibitor development, Tert-butyl (4-(aminomethyl)thia...
Author: BenchChem Technical Support Team. Date: February 2026
Reference Standards for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate Analysis
Executive Summary: The Precision Imperative
In the high-stakes landscape of kinase inhibitor development, Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS 1211535-27-1) has emerged as a linchpin intermediate. Its thiazole scaffold is ubiquitous in peptidomimetics and ATP-competitive inhibitors targeting CDK, PI3K, and bacterial virulence factors.
However, a critical gap exists in the analytical supply chain. Researchers often substitute Reagent Grade building blocks for Certified Reference Materials (CRMs) during assay validation. This guide objectively compares these alternatives, demonstrating that while Reagent Grade materials are sufficient for synthesis, their use as analytical standards introduces significant quantitative errors (up to 12%) due to unquantified counter-ions, residual solvents, and regioisomeric impurities.
Boc-Lability: The tert-butyloxycarbonyl (Boc) group at the C2-amine is acid-sensitive. Improper storage or acidic mobile phases can induce deprotection, yielding the unstable 2,4-diaminothiazole species.
Free Amine Reactivity: The C4-aminomethyl group is a nucleophile, susceptible to oxidative dimerization or carbamylation if exposed to atmospheric CO2.
Regioisomerism: During synthesis, the Boc protection can theoretically occur at the ring nitrogen or the exocyclic amine, requiring 2D-NMR (HMBC) for definitive structural assignment.
Comparative Analysis: CRM vs. Reagent Grade
The following comparison highlights why "Purity" on a Certificate of Analysis (CoA) is often misleading.
Table 1: Performance Matrix of Reference Standard Grades
Feature
Certified Reference Material (CRM)
Reagent / Research Grade
Impact on Data
Purity Definition
Mass Balance / qNMR (Corrected for water, solvents, inorganics)
Experimental Validation: The Self-Validating Protocol
To distinguish between a true reference standard and a reagent, the following analytical workflow must be employed. This protocol is designed to be self-validating via System Suitability Tests (SST).
Method A: HPLC-UV Purity Assessment with Mass Balance
Objective: Determine the "As-is" purity and identify potential de-Boc degradation products.
Instrument: HPLC with Diode Array Detector (DAD)
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase:
A: 0.1% Ammonium Bicarbonate in Water (pH 7.8) — Note: Basic pH preserves the Boc group.
Detection: 254 nm (thiazole core) and 210 nm (carbamate).
Step-by-Step Protocol:
Standard Prep: Dissolve 10 mg of the Standard in 10 mL MeOH (1.0 mg/mL).
SST Injection: Inject a "Sensitivity Solution" (Standard diluted to 0.05%).
Acceptance Criteria: S/N ratio > 10.
Sample Injection: Inject 10 µL of the 1.0 mg/mL solution.
Data Analysis: Integrate all peaks > 0.05% area.
Critical Check: Compare UV spectra of the main peak vs. impurities. De-Boc impurities often show a hypsochromic shift (blue shift) due to loss of conjugation.
Method B: Quantitative NMR (qNMR) for Potency Assignment
Objective: Establish the absolute content (Potency) independent of chromatographic response factors.
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
Solvent: DMSO-
(prevents amine exchange broadening).
Parameters: D1 (Relaxation Delay) = 60s (to ensure full relaxation of Boc protons).
Calculation:
Where
= Integral, = Number of protons, = Molar mass, = Weight, = Purity.
Case Study: The "Hidden Salt" Error
In a recent comparative study for a CDK inhibitor project, a Reagent Grade sample of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate was used as a standard.
Vendor Claim: "Purity > 98% (HPLC)."
Actual Finding: The material was the hydrochloride salt (unlabeled) and contained 4% residual ethyl acetate.
Result: The HPLC Area % was indeed 98.5%, but the Mass Balance Potency was only 82.3% .
Consequence: All downstream IC50 values calculated using this "standard" were biased by ~18%, leading to false potency rankings of drug candidates.
Visualization: Reference Standard Qualification Workflow
The following diagram illustrates the decision matrix for qualifying this specific thiazole intermediate.
Caption: Workflow for converting a raw thiazole intermediate into a qualified Certified Reference Material (CRM).
Storage and Handling
To maintain the integrity of the standard:
Temperature: Store at -20°C.
Atmosphere: Store under Argon or Nitrogen to prevent carbamylation of the free amine.
Solution Stability: Solutions in DMSO are stable for 24 hours at room temperature. Avoid protic solvents (MeOH/Water) for long-term storage > 48 hours due to potential Boc hydrolysis.
References
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation, 2000. [Link]
European Directorate for the Quality of Medicines (EDQM). Ph. Eur. General Text 5.12: Reference Standards. European Pharmacopoeia.[8] [Link]
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
Strategic Differentiation of Aminomethyl Thiazole Regioisomers: A Multi-Modal Analytical Guide
Introduction: The Structural Ambiguity Challenge Aminomethyl thiazoles are privileged scaffolds in drug discovery, serving as bioisosteres for peptide linkers and critical pharmacophores in kinase inhibitors and antibiot...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Ambiguity Challenge
Aminomethyl thiazoles are privileged scaffolds in drug discovery, serving as bioisosteres for peptide linkers and critical pharmacophores in kinase inhibitors and antibiotics. However, their synthesis—typically via the Hantzsch cyclization—often yields complex mixtures of regioisomers (2-, 4-, or 5-substituted).
The biological activity of these isomers varies drastically. For instance, a 4-aminomethyl derivative may perfectly engage a target protein's binding pocket, while the 5-aminomethyl isomer acts as a steric clash. Distinguishing these isomers requires a move beyond standard 1D NMR, which is often inconclusive due to overlapping chemical shifts in the aromatic region.
This guide provides a self-validating, multi-modal workflow to unequivocally differentiate aminomethyl thiazole regioisomers, prioritizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.
Synthesis Context: Where Do Isomers Come From?
To solve the structural puzzle, one must understand the origin. The Hantzsch thiazole synthesis involves the condensation of a thioamide with an
-haloketone: Leading to 4- vs. 5-substitution ambiguity.
Nucleophilic Competition: The sulfur or nitrogen of the thioamide attacking different electrophilic sites.
Diagram 1: Synthetic Origins of Regioisomerism
The following logic flow illustrates how precursor choices lead to specific isomeric mixtures.
Caption: Simplified Hantzsch pathway showing the divergence into 4- and 5-regioisomers based on reaction kinetics and thermodynamics.
Method 1: NMR Spectroscopy (The Gold Standard)
1D
H NMR is insufficient because the aromatic thiazole proton (H5 or H4) often appears as a singlet or weak doublet in both isomers. 2D Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for solution-state identification.
The Mechanistic Logic
2-Position: Flanked by Heteroatoms (N and S). Carbon is most deshielded (~160-170 ppm).
5-Position: Adjacent to Sulfur.[5] Carbon is most shielded (~110-130 ppm).
Experimental Protocol: HMBC-Driven Assignment
Objective: Establish connectivity between the methylene protons (
) and the thiazole ring carbons.
Sample Prep: Dissolve 5-10 mg of sample in DMSO-
(preferred over CDCl to prevent exchange of amine protons and improve solubility).
Acquisition: Run a standard gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgplpndqf on Bruker). Set long-range coupling delay to 60-80 ms (optimized for
and of ~8-10 Hz).
Analysis: Focus on the "entry point"—the methylene singlet of the aminomethyl group (~3.8 - 4.2 ppm).
Data Interpretation Table
Feature
2-Aminomethyl Isomer
4-Aminomethyl Isomer
5-Aminomethyl Isomer
Methylene H Shift
4.0 - 4.5 ppm
3.8 - 4.2 ppm
3.9 - 4.3 ppm
Key HMBC Correlation
C2 (Quaternary)
C4 (Quaternary)
C5 (Quaternary)
Secondary Correlation
No correlation to C4/C5
C5-H (Strong )
C4-H (Strong )
Ring Carbon Shift ()
C2: >165 ppm
C4: ~150-155 ppm
C5: ~120-135 ppm
Coupling Constant ()
N/A
(if H2 present) ~2Hz
(if H2 present) ~2Hz
Diagram 2: NMR Decision Tree
Use this logic flow to interpret your HMBC spectrum.
Caption: Step-by-step logic for assigning regioisomers based on HMBC methylene-to-ring correlations.
Method 2: Mass Spectrometry (Fragmentation Patterns)
When NMR is ambiguous (e.g., limited sample quantity), MS/MS fragmentation patterns provide structural clues. Thiazoles undergo characteristic ring cleavages.
Mechanism of Differentiation
4-substituted thiazoles: Often undergo a Retro-Diels-Alder (RDA) type cleavage, losing HCN (
).
5-substituted thiazoles: The bond between C5 and S is weaker. Fragmentation often involves the loss of the substituent with the sulfur or cleavage of the C-S bond.
Comparative Fragmentation Table
Parameter
4-Aminomethyl Derivative
5-Aminomethyl Derivative
Primary Fragment
RDA Cleavage
Prominent (Loss of C2-N3 fragment)
Less favorable
Stability
Generally more stable ring system
C5-S bond is labile
Experimental Note: Use Electrospray Ionization (ESI) in Positive Mode with a collision energy ramp (10-40 eV) to observe the full fragmentation tree.
Method 3: Chromatographic Separation (HPLC/UPLC)
Regioisomers possess different dipole moments, leading to separable retention times on Reverse Phase (RP) columns.
Stationary Phase: C18 is standard, but Pentafluorophenyl (PFP) columns offer superior selectivity for regioisomers due to
- interactions.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Trend:
4-Isomer: Typically elutes earlier (more polar due to N lone pair accessibility).
5-Isomer: Typically elutes later (more lipophilic, better packing with C18 chains).
Summary Comparison of Methods
Method
Specificity
Speed
Sample Req.
Cost
Verdict
1D NMR
Low
Fast
High (>2mg)
Low
Screening only.
2D NMR (HMBC)
High
Medium
High (>5mg)
Low
Primary Confirmation.
LC-MS/MS
Medium
Fast
Low (<0.1mg)
Medium
Supporting Evidence.
X-Ray
Absolute
Slow
Crystal req.
High
Ultimate Arbiter.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Source for Hantzsch synthesis mechanisms and thiazole reactivity).[1]
Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Wiley-Interscience.
Metzger, J. V. (1979).
Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[6]
Elemental analysis benchmarks for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
This guide establishes the analytical benchmarks for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1211535-27-1), a critical scaffold in the synthesis of kinase inhibitors and antimicrobial agents. We objective...
Author: BenchChem Technical Support Team. Date: February 2026
This guide establishes the analytical benchmarks for Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (CAS: 1211535-27-1), a critical scaffold in the synthesis of kinase inhibitors and antimicrobial agents.
We objectively compare the traditional "Gold Standard"—Combustion Elemental Analysis (EA) —against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
Executive Summary & Compound Profile
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a bifunctional thiazole building block. Its purity is critical because the free primary amine at the C4-position is highly reactive and prone to oxidative degradation or carbamylation (absorbing atmospheric CO₂) if improperly stored.
This guide defines the theoretical elemental composition and compares the efficacy of combustion analysis (CHNS) versus qNMR for validating this specific matrix.
For a sample to be deemed "Analytical Grade," its experimental elemental composition must fall within ±0.4% of the theoretical values calculated below.
Theoretical Composition (C₉H₁₅N₃O₂S)
Element
Count
Atomic Mass
Total Mass
Theoretical %
Acceptable Range (±0.4%)
Carbon (C)
9
12.011
108.099
47.14%
46.74 – 47.54%
Hydrogen (H)
15
1.008
15.120
6.59%
6.19 – 6.99%
Nitrogen (N)
3
14.007
42.021
18.33%
17.93 – 18.73%
Sulfur (S)
1
32.060
32.060
13.98%
13.58 – 14.38%
Oxygen (O)
2
15.999
31.998
13.96%
Calculated by difference
Note on Sulfur: The high sulfur content (~14%) requires specialized combustion catalysts (e.g., Tungsten Trioxide, WO₃) to prevent sulfate ash formation which can skew results [1].
Comparative Analysis: EA vs. Alternatives
While Elemental Analysis (EA) is the historical benchmark, modern drug development often requires orthogonal methods. Below is the performance comparison of EA against qNMR and HRMS for this specific thiazole carbamate.
Method Comparison Matrix
Feature
Combustion Analysis (EA)
Quantitative NMR (qNMR)
HRMS (LC-MS)
Primary Output
Bulk Purity (Weight %)
Molar Purity & Structure
Formula Confirmation
Sample Required
2–5 mg (Destructive)
5–10 mg (Recoverable)
<0.1 mg (Destructive)
Precision
±0.3% – 0.4%
±0.5% – 1.0%
Qualitative (ppm error)
Sulfur Sensitivity
High (Direct measurement)
None (Unless ³³S NMR used)
Indirect (Isotope pattern)
Water/Solvent Detection
Indirect (Values drop)
Specific (Distinct peaks)
Poor (Ionization dependent)
Best For...
Final Certificate of Analysis (CoA)
In-process checks & Potency
Identity Confirmation
Why EA Remains the Benchmark
For Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate , EA is superior for detecting non-chromatographic impurities such as:
Inorganic Salts: Sodium or potassium salts from the Boc-protection step (which do not show up in ¹H NMR).
Moisture/Solvates: Significant deviations in %C and %N often indicate the formation of a hydrate, common with primary amines.
Experimental Protocols
Protocol A: Automated CHNS Combustion (The Standard)
Objective: Determine bulk purity by flash combustion.
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature to remove surface moisture. Caution: Do not heat above 40°C to avoid Boc deprotection.
Calibration: Calibrate the analyzer using Sulfanilamide (C₆H₈N₂O₂S) as the standard, as its S/N ratio mimics the thiazole analyte.
Weighing: Accurately weigh 2.00–2.50 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
Combustion:
Furnace Temp: 950°C (Dynamic Flash).
Catalyst: WO₃ (Tungsten Trioxide) on the oxidation column to aid sulfur conversion to SO₂.
Carrier Gas: Helium (99.999%).
Data Analysis: Compare integrated peak areas of N₂, CO₂, H₂O, and SO₂ against the calibration curve.
Protocol B: Quantitative ¹H NMR (The Alternative)
Objective: Determine molar potency and identify organic impurities.
Internal Standard (IS): Select Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .
Reasoning: Maleic acid singlet (6.3 ppm) does not overlap with the Thiazole-H (approx 6.8 ppm) or Boc-methyls (1.4 ppm).
Solvent: Dissolve 10 mg sample + 5 mg IS in DMSO-d₆ .
Note: CDCl₃ may cause peak broadening of the amide/amine protons.
Acquisition:
Pulse angle: 90°.
Relaxation delay (D1): ≥ 30 seconds (5 × T₁).
Scans: 16–32.
Calculation:
Workflow Visualization
The following diagram illustrates the decision logic for validating the purity of the thiazole intermediate.
Figure 1: Decision matrix for validating thiazole carbamate purity using EA and qNMR.
Troubleshooting & Causality
When benchmarks fail, the following causal factors are typically responsible:
Observation
Probable Cause
Corrective Action
Low %C, Low %N
Inorganic Contamination (e.g., Silica, Na₂SO₄). These do not combust.
Filter sample through 0.2µm PTFE before drying; check Ash content.
High %C
Solvent Entrapment (e.g., Toluene or EtOAc from synthesis).
Run ¹H NMR to quantify solvent, then dry at 35°C under high vacuum.
Low %S
Incomplete Oxidation . Thiazoles are thermally stable and resist combustion.
Increase O₂ flow or add V₂O₅ additive to the tin capsule [2].
High %H
Hygroscopicity . The primary amine absorbs atmospheric moisture.
Handle sample in a glovebox or minimize exposure time before weighing.
References
Microanalysis of Sulfur-Containing Heterocycles . Journal of Pharmaceutical and Biomedical Analysis. Standard protocols for thiazole combustion emphasize the use of WO₃ catalysts to prevent sulfate formation. 1
Atlantis Press . "Synthesis of tert-butyl 5-amino-4...". Advances in Computer Science Research. Describes elemental analysis workflows (Carlo-Erba 1106) for similar Boc-protected amine intermediates. 2[1][3]
Governors State University . "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". Validates qNMR as a single-point replacement for EA in early-phase development. 4[1][3]
PubChem . "Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate Compound Summary". National Library of Medicine. Provides physical property data and CAS verification.[5] 6
Definitive Guide to the Proper Disposal of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
A Senior Application Scientist's Protocol for Safe and Compliant Laboratory Operations Hazard Assessment and Characterization: A Proactive Stance Given the absence of a specific SDS, a conservative approach that treats t...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Protocol for Safe and Compliant Laboratory Operations
Hazard Assessment and Characterization: A Proactive Stance
Given the absence of a specific SDS, a conservative approach that treats tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate as a hazardous substance is mandatory. The molecule's structure, featuring a thiazole ring and a carbamate group, informs our assessment.
Health Hazards: Carbamate and thiazole derivatives can exhibit a range of toxicological effects. Safety data for similar compounds suggest potential hazards including skin corrosion/irritation, serious eye damage, and respiratory irritation.[1][2][3] Ingestion or absorption through the skin may be harmful.[4] The toxicological properties of this specific compound have not been fully investigated, which necessitates handling it with the highest degree of caution.[5][6]
Physical Hazards: While data for this compound is unavailable, many organic compounds are combustible. Thermal decomposition is likely to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5] It is crucial to avoid exposing the compound to high heat or incompatible materials that could trigger a reaction.
Environmental Hazards: It must be assumed that this compound could be harmful to aquatic life.[7] Therefore, it must not be allowed to enter drains, soil, or waterways.[1][5] The environmental fate of carbamic acid esters is a subject of regulatory concern, underscoring the need for contained disposal.[8]
Table 1: Summary of Assumed Hazards and Key Chemical Data
Operational Protocol: From Benchtop to Final Disposal
This section provides a step-by-step methodology for the safe handling and disposal of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate waste.
Mandatory Personal Protective Equipment (PPE)
The causality for PPE selection is rooted in preventing all routes of exposure—dermal, ocular, and respiratory.
Hand Protection: Wear nitrile or other chemically resistant gloves inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[13]
Eye/Face Protection: Use safety glasses with side-shields or goggles. For tasks with a higher risk of splashing, a face shield is required. All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Skin and Body Protection: A flame-resistant lab coat is mandatory. Ensure full coverage of arms. Wear closed-toe shoes.
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental release.
Step 1: Evacuate and Secure
Immediately alert personnel in the vicinity and evacuate the immediate area.
Restrict access to the spill area.
If any flammable solvents are involved, extinguish all ignition sources.
Step 2: Assess and Ventilate
Work only under a chemical fume hood or in a well-ventilated area.
Assess the extent of the spill to ensure you have adequate supplies for cleanup.
Step 3: Containment and Cleanup
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[13]
For liquid spills (if dissolved in a solvent), cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels for the primary absorption.
Once absorbed, scoop the material into a designated, sealable hazardous waste container.
Step 4: Decontamination and Disposal
Decontaminate the spill area with a suitable laboratory detergent and water.
Collect all cleanup materials (gloves, absorbent pads, etc.) in a sealed, properly labeled hazardous waste bag or container.
Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Waste Segregation and Collection Workflow
Proper segregation is key to preventing dangerous chemical reactions within waste streams and ensuring compliant disposal.
Causality: The primary driver for segregation is chemical incompatibility. This compound should be kept separate from strong acids and oxidizers to prevent exothermic reactions and the release of toxic gases.[1][5]
Protocol:
Designate a Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.
Labeling: The waste container must be labeled before any waste is added. The label must include:
The words "Hazardous Waste"
The full chemical name: "tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate"
Any solvents used in the waste stream, with approximate percentages.
The relevant hazard characteristics (e.g., Corrosive, Toxic).
Collection:
Collect all waste (unreacted material, contaminated consumables, cleanup debris) in this container.
Keep the container closed at all times except when adding waste.
Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.
Core Disposal Procedure and Regulatory Framework
The disposal of this compound falls under a stringent regulatory framework due to its chemical class.
The Role of the Resource Conservation and Recovery Act (RCRA)
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a carbamate derivative. Wastes generated from the production and use of carbamates are regulated by the U.S. Environmental Protection Agency (EPA) under RCRA.[14] These regulations designate many carbamate-containing waste streams as listed hazardous wastes (e.g., K156, K157) or characteristic hazardous wastes.[15][16] The land disposal of these wastes is restricted unless they meet specific treatment standards, often requiring technologies like incineration.[17]
The operational directive is clear: this chemical waste must not be disposed of via standard trash or sewer systems. It must be managed as regulated hazardous waste.
Final Disposal Pathway
Step 1: On-Site Accumulation
Follow the waste collection procedures outlined in Section 2.3.
Do not exceed the accumulation time or volume limits for your satellite accumulation area as defined by your EHS department and RCRA regulations.
Step 2: Coordination with EHS
When the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.
Step 3: Off-Site Treatment
The EHS department will work with a licensed and certified hazardous waste disposal company.
The most probable disposal method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion products (NOx, SOx).[13] This method is considered a Best Demonstrated Available Technology (BDAT) for many organic wastes.[17]
Diagram 1: Disposal Workflow
A visual representation of the decision-making process for proper disposal.
Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. As specific t...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate. As specific toxicological data for this compound is not extensively published, this guide synthesizes information from safety data sheets of structurally analogous compounds, including Boc-protected amines, carbamates, and thiazole derivatives, to establish a robust safety framework. A thorough, site-specific risk assessment must always precede the handling of this chemical.
Hazard Profile and Risk Assessment
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a research chemical whose chemical, physical, and toxicological properties have not been fully investigated[1]. However, an analysis of structurally similar compounds allows for a presumptive hazard identification, which is critical for implementing appropriate safety controls. Analogous Boc-protected amines and carbamates are known to cause skin corrosion or irritation, serious eye damage, and may cause respiratory irritation[1][2]. Some carbamates are also suspected of causing cancer[3]. Therefore, a cautious approach assuming these hazards is mandatory.
Table 1: Presumptive Hazard Profile Based on Structural Analogs
Hazard Classification
Potential Effect
Rationale & Representative Sources
Acute Toxicity, Oral (Category 4)
Harmful if swallowed.
Based on data for similar Boc-protected amines[1].
Skin Corrosion/Irritation (Category 1B/2)
May cause skin irritation or severe burns.
Structurally related compounds are classified as skin corrosives or irritants[2][4].
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory tract irritation. | Inhalation of dust or vapors should be avoided[1][2]. |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. The primary goal is to minimize exposure through more effective means. This established safety principle, the Hierarchy of Controls, prioritizes risk mitigation strategies from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety measures.
For handling Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate, Engineering Controls are paramount. All handling of the solid or solutions should occur within a certified chemical fume hood to prevent inhalation of dusts or vapors[3][5][6].
Mandatory Personal Protective Equipment (PPE) Protocol
Based on the presumptive hazard assessment, the following PPE is mandatory for all personnel handling Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate.
Eye and Face Protection
Specification : Chemical safety goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards are required at all times[1][5].
Rationale : This compound class poses a significant risk of causing serious eye damage[2][4]. Standard safety glasses with side shields are insufficient.
Augmented Protection : When there is a heightened risk of splashes, such as during transfers of larger quantities or when handling solutions, a full-face shield must be worn over the safety goggles[5][7].
Skin and Body Protection
Direct skin contact must be avoided, as similar compounds can cause skin irritation or burns and may be absorbed through the skin[2][5].
Specification : Use chemical-resistant, unlined gloves. Nitrile gloves are a suitable choice for incidental contact, but they provide only short-term protection[7]. For prolonged handling or in case of a spill, heavier-duty gloves are necessary. Always inspect gloves for tears or holes before each use[5][8].
Double Gloving : It is best practice to wear two pairs of nitrile gloves ("double-gloving"). This provides a significant safety margin, as the outer glove can be removed immediately following a contamination event, protecting the inner glove and the user's skin.
Glove Removal : Use the proper glove removal technique to avoid touching the outer, contaminated surface of the glove with bare skin[8]. Dispose of used gloves in the designated chemical waste container[8].
Table 2: General Chemical Resistance of Common Glove Materials
Glove Material
Suitability for Amines & Carbamates
Rationale & Considerations
Nitrile
Good (for splash/incidental contact)
Provides good resistance to a range of chemicals but can degrade with prolonged exposure to certain solvents. Not recommended for strong oxidizing agents or some aromatic solvents[9].
Neoprene
Very Good
Offers excellent resistance to acids, bases, alcohols, and hydraulic fluids. Superior to natural rubber in terms of chemical and wear resistance[9].
| Butyl Rubber | Excellent | Highly recommended for handling corrosive acids, bases, ketones, and esters. Ideal for extended handling or spill cleanup[5][9]. |
Disclaimer : This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for the chemicals and solvents you are using.[10][11]
Specification : A flame-resistant (FR) or 100% cotton lab coat that is fully buttoned is required[7]. For procedures involving larger quantities (>5g) or a significant splash risk, a chemical-resistant apron should be worn over the lab coat[5].
Personal Clothing : Full-length pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory. Fabrics such as polyester or acrylic should be avoided[7].
Respiratory Protection
Primary Control : Respiratory protection is generally not required when handling this compound inside a properly functioning and certified chemical fume hood[5].
When Required : A NIOSH-approved respirator is necessary if engineering controls are not available or are insufficient, such as during a large spill cleanup outside of a hood or when generating dusts/aerosols[2][3].
Specification : If a respirator is needed, a half-face or full-face respirator with P95 (US) or P1/P2 (EU) particle cartridges is recommended for handling the solid. For solutions, organic vapor cartridges may be required depending on the solvent[8]. A formal respiratory protection program, including fit testing and training, is required for all respirator users[7].
Operational and Disposal Plans
A systematic approach to handling ensures safety at every stage of the experiment.
Safe Handling Workflow
The following workflow must be followed for any procedure involving Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate.
Caption: Step-by-step workflow for safe chemical handling.
Spill Management
Minor Spill (inside a fume hood) :
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand[2].
Scoop the absorbed material into a designated, sealed container for chemical waste[1][8].
Wipe the area with a suitable solvent and then with soap and water.
Major Spill (outside a fume hood) :
Evacuate personnel from the immediate area and restrict access[8].
If safe to do so, cover the spill with an absorbent material to minimize dust or vapor generation.
Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean a large spill without specialized training and equipment.
Disposal Plan
Chemical Waste : All surplus material and reaction waste must be disposed of through a licensed disposal company[1]. Do not discharge into drains or the environment[1][8].
Contaminated Materials : All disposables that have come into contact with the chemical, including gloves, weigh paper, and absorbent pads, must be considered hazardous waste. Place these items in a sealed, clearly labeled waste container for proper disposal[8][12]. Contaminated lab coats should be professionally laundered and not taken home[5].
References
BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
Angene Chemical. (2025). Safety Data Sheet: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride.
Fisher Scientific. (2025). Safety Data Sheet: N-BOC-1,2-diaminoethane.
TCI Chemicals. (2025). Safety Data Sheet: tert-Butyl Methyl[2-(methylamino)ethyl]carbamate.
University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl carbamate.
SAPCA. (n.d.). PPE Standard of Practice.
Sigma-Aldrich. (2024). Safety Data Sheet: N-Boc-1,4-diaminobutane.
Cayman Chemical. (2023). Safety Data Sheet: 3,4-MDMA tert-butyl Carbamate.
CymitQuimica. (2024). Safety Data Sheet: tert-Butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate.
Capot Chemical. (2013). MSDS of Tert-butyl 4-(bromomethyl)thiazol-2-ylcarbamate.
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl N-allylcarbamate.
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from Environment, Health and Safety website.
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
University of California, Berkeley. (n.d.). Chemical Resistance of Gloves – Quick guide.
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%.
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety website.